5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2,3-dihydro-1H-inden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-3-1-2-8(10)6-7-11(12)9-4-5-9/h6-7,9H,1-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRSEGZEKUVJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, a novel aminoindane derivative with significant potential in medicinal chemistry and drug discovery. While specific registry data for this compound is not widely available, this document consolidates information on its structural analogs, proposes a viable synthetic pathway, and predicts its physicochemical and spectroscopic properties based on established chemical principles. The guide also explores the rationale for its use in drug development, drawing on the known benefits of the cyclopropyl and aminoindane moieties for enhancing metabolic stability and biological activity. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this promising molecule.
Introduction: The Rationale for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in Drug Discovery
The quest for novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. The structure of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine combines two key pharmacophores: the 2,3-dihydro-1H-inden-4-amine (4-aminoindane) core and a cyclopropyl substituent. This unique combination is of significant interest for several reasons:
-
The Aminoindane Scaffold: Aminoindanes are a class of compounds recognized for their diverse pharmacological activities. They are structurally related to neurotransmitters and have been explored for applications in treating neurological and psychiatric disorders. The rigid bicyclic structure of the indane core provides a defined orientation for the amine group and other substituents, which can lead to specific and high-affinity interactions with biological targets.
-
The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to improved oral bioavailability and a longer half-life. Furthermore, the compact and rigid nature of the cyclopropyl group can introduce conformational constraints that may improve binding affinity to a target protein.
The strategic placement of the cyclopropyl group at the 5-position of the 4-aminoindane scaffold is anticipated to shield the aromatic ring from metabolic attack without sterically hindering the crucial amino group's interactions with its biological target.
Identification and Physicochemical Properties
As of the date of this guide, a specific CAS number for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine has not been publicly assigned. However, the commercial availability of its brominated analog, 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine, strongly suggests its existence and accessibility.[2]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. These values are calculated using computational models and provide a useful starting point for experimental characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| LogP | ~2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
Synthesis and Characterization
A plausible and efficient synthetic route to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine can be conceptualized starting from a readily available precursor. The commercial availability of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine suggests a synthetic strategy involving either the introduction of the cyclopropyl group onto a pre-existing bromo-aminoindane or the dehalogenation of the bromo-cyclopropyl-aminoindane. A proposed synthetic workflow is outlined below.
Figure 1: Proposed synthetic workflow for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Proposed Experimental Protocol: Synthesis via Dehalogenation
This protocol describes a potential method for the synthesis of the target compound from its commercially available brominated analog.
Step 1: Dehalogenation of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, such as 4-cyclopropylaniline, the following spectral characteristics are anticipated.[3]
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the indane core.
-
Indane Protons: Aliphatic protons of the dihydro-indene core will likely appear as multiplets in the range of δ 2.0-3.5 ppm.
-
Cyclopropyl Protons: Characteristic upfield signals for the cyclopropyl protons, typically between δ 0.5-1.5 ppm.
-
Amine Protons: A broad singlet corresponding to the NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).
-
Indane Carbons: Aliphatic carbons of the indane core will resonate in the range of δ 20-40 ppm.
-
Cyclopropyl Carbons: Upfield signals characteristic of the strained cyclopropyl ring carbons (δ 0-15 ppm).
Infrared (IR) Spectroscopy:
-
N-H Stretching: Characteristic stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations around 1450-1600 cm⁻¹.
-
C-N Stretching: Aromatic C-N stretching vibration around 1250-1350 cm⁻¹.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound.
Potential Applications in Drug Development
The unique structural features of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine make it an attractive scaffold for the development of novel therapeutics, particularly in the area of neuroscience and oncology.
Central Nervous System (CNS) Disorders
The 4-aminoindane core is a known pharmacophore for targeting monoamine transporters and receptors in the CNS. The addition of the cyclopropyl group could modulate the selectivity and metabolic stability of these compounds, potentially leading to new treatments for depression, anxiety, and other neurological disorders.
Oncology
The indane scaffold has been explored as a core for various kinase inhibitors. The specific substitution pattern of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine could be exploited to design inhibitors with novel binding modes and improved pharmacokinetic profiles.
Figure 2: Potential role of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in the drug discovery pipeline.
Safety and Handling
Specific safety data for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not available. However, based on the data for related aminoindane and cyclopropylamine compounds, it should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a rigid aminoindane scaffold and a metabolically robust cyclopropyl group offers significant potential for the development of novel therapeutics with improved pharmacological profiles. While direct experimental data is currently limited, this technical guide provides a solid foundation for researchers to initiate synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation into its synthesis and medicinal chemistry applications is highly warranted.
References
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Dana Bioscience. 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine 100mg. [Link]
-
PubChem. 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. [Link]
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Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. [Link]
- Google Patents.
- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 123162, Cyclopropyl. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59816560, Cyclopropyl-2,2,3,3-d4-amine. [Link]
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NIH. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
Reagentia. 7-Bromo-2,3-dihydro-1H-inden-4-amine (1 x 100 mg). [Link]
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Biological activity profile of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Biological Activity & Synthetic Utility Profile: 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine [1]
Executive Summary
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (CAS: 2676863-72-0) is a specialized pharmacophoric scaffold utilized primarily in the development of next-generation NLRP3 inflammasome inhibitors . As a rigidified, lipophilic aniline derivative, it serves as a critical building block for sulfonylurea-based therapeutics designed to modulate the innate immune response.
This guide details the compound’s biological significance, its structural role in ligand-protein interactions within the NLRP3 NACHT domain, and the experimental protocols required for its synthesis and biological validation.
Structural & Physicochemical Profile
The compound features a 2,3-dihydro-1H-indene (indane) core substituted with a primary amine at position 4 and a cyclopropyl group at position 5.[2] This specific substitution pattern is non-trivial and engineered for specific medicinal chemistry advantages:
| Property | Description | Biological Implication |
| Core Scaffold | Indane (dihydro-1H-indene) | Provides conformational restriction compared to flexible phenyl-ethyl chains, reducing the entropic penalty of binding. |
| 4-Amine | Primary Aniline | Acts as the critical "warhead" attachment point, typically for urea/sulfonylurea formation (H-bond donor/acceptor motif). |
| 5-Cyclopropyl | Cyclopropyl Ring | Metabolic Shielding: Blocks metabolic oxidation at the otherwise vulnerable aromatic position. Hydrophobic Filling: Occupies specific lipophilic pockets (e.g., in the NLRP3 NACHT domain) with high shape complementarity. |
| Lipophilicity | cLogP ~ 2.8 - 3.2 | Optimized for membrane permeability and intracellular target engagement. |
Mechanism of Action: The NLRP3 Context
While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is an intermediate, its biological value is realized when incorporated into sulfonylurea inhibitors (analogous to glyburide or MCC950).
Target: The NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multiprotein oligomer responsible for the activation of inflammatory responses.[1] Dysregulation of NLRP3 is implicated in gout, Type 2 diabetes, and neurodegenerative diseases.
-
Binding Mode: Derivatives of this amine bind to the NACHT domain of the NLRP3 protein.
-
Inhibition Mechanism: The indane core acts as an anchor, while the sulfonylurea moiety (attached to the 4-amine) interacts with the ATP-binding Walker A/B motifs or the central ATPase site, locking NLRP3 in an inactive, closed conformation.
-
Role of the Cyclopropyl Group: The 5-cyclopropyl group enhances potency by filling a small hydrophobic sub-pocket adjacent to the ATP-binding site, improving residence time and selectivity over other NLR family members.
Visualizing the Pathway
Figure 1: Mechanism of NLRP3 inhibition. The 5-cyclopropyl-indane derivative stabilizes the inactive conformation of NLRP3, preventing oligomerization and downstream cytokine release.
Technical Workflow: Synthesis & Application
For researchers utilizing this compound, quality control and correct derivatization are paramount.
A. Synthesis of the Core Scaffold
Note: Direct commercial availability is limited; in-house preparation is often required.
Protocol Overview:
-
Starting Material: 4-Bromo-2,3-dihydro-1H-indene or 5-Bromo-4-nitro-2,3-dihydro-1H-indene.
-
Cyclopropyl Installation: Suzuki-Miyaura coupling using Cyclopropylboronic acid.
-
Reagents: Pd(dppf)Cl2, K3PO4, Toluene/Water, 100°C.
-
-
Functional Group Manipulation: If starting from nitro-indane, reduction to amine is required.
-
Reagents: H2 (balloon), Pd/C (10%), Methanol.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
B. Derivatization (Sulfonylurea Formation)
To generate the active biological probe:
-
Dissolve 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (1 eq) in anhydrous THF.
-
Add the appropriate Sulfonyl Isocyanate (1.1 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Concentrate and recrystallize to obtain the inhibitor.
Visualizing the Synthesis Logic
Figure 2: Synthetic route to the target scaffold and its conversion into an active NLRP3 inhibitor.[1][3][4]
Biological Validation Protocols
To verify the activity of derivatives built on this scaffold, the THP-1 Inflammasome Assay is the industry standard.
Protocol: NLRP3 Inhibition Assay (In Vitro)
Objective: Measure the inhibition of IL-1β release in LPS-primed macrophages.
-
Cell Culture:
-
Use THP-1 human monocyte cells.
-
Differentiate into macrophages using PMA (100 nM) for 3 hours.
-
-
Priming (Signal 1):
-
Treat cells with LPS (1 µg/mL) for 3 hours to upregulate NLRP3 and Pro-IL-1β expression.
-
-
Compound Treatment:
-
Add the 5-cyclopropyl-indane derivative at varying concentrations (e.g., 1 nM – 10 µM).
-
Incubate for 30 minutes.
-
-
Activation (Signal 2):
-
Stimulate with ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger inflammasome assembly.
-
-
Readout:
-
Collect supernatant.
-
Quantify IL-1β using ELISA.
-
Success Criteria: An IC50 < 100 nM indicates a potent hit.
-
ADME & Safety Considerations
-
Metabolic Stability: The 5-cyclopropyl group significantly improves half-life (
) by blocking the P450-mediated hydroxylation that typically occurs at the para-position of aniline rings. -
Toxicity: Cyclopropyl amines can sometimes form reactive metabolic intermediates (via ring opening). However, on the phenyl ring (as an alkyl substituent), the ring is stable.
-
Solubility: The high lipophilicity (cLogP > 3) requires formulation with solubilizers (e.g., DMSO stock, diluted into Tween-80 or Cyclodextrin) for animal studies.
References
-
Hill, A. et al. (2021). Sulfonylureas and Related Compounds and Use of Same. European Patent EP 3888749 A1.[1] Link
-
Coll, R. C. et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255. Link
-
PubChem Compound Summary . (2024). 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. CID 162394390. Link
-
Talevi, A. (2016). Cyclopropane: A privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry. Link
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- 4. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine: Physicochemical Characterization and Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical characteristics of the novel compound, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. Due to the absence of this specific molecule in current chemical literature and commercial inventories, this document serves as a predictive guide based on established principles of organic chemistry and data from structurally analogous compounds. We will explore a plausible synthetic route, detail the expected analytical signatures for its characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provide a predicted melting point. Furthermore, this guide outlines essential safety protocols for handling this class of aromatic amines. The methodologies and predictive data presented herein are designed to equip researchers with the necessary framework to synthesize, identify, and safely handle 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in a laboratory setting.
Introduction and Statement of Novelty
The landscape of medicinal chemistry is in constant evolution, with the synthesis and characterization of novel small molecules forming the bedrock of new therapeutic discoveries. The indane scaffold is a privileged structure in drug development, and its derivatives have shown a wide range of biological activities. The incorporation of a cyclopropyl group can introduce unique conformational constraints and metabolic stability. To the best of our knowledge, the specific molecule 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine has not been previously synthesized or characterized. This guide, therefore, takes a prospective approach, providing a robust theoretical framework for its synthesis and physicochemical analysis.
Proposed Synthesis Pathway
A logical and efficient synthetic route to the target compound would likely involve the reductive amination of a ketone precursor. This well-established and versatile reaction offers a direct pathway to primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3]
A plausible precursor for this synthesis is 5-Cyclopropyl-2,3-dihydro-1H-inden-4-one. The proposed two-step synthesis is outlined below:
-
Step 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-one. This ketone intermediate could potentially be synthesized through a Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by intramolecular cyclization.
-
Step 2: Reductive Amination. The ketone is reacted with a source of ammonia, such as ammonium chloride, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the desired primary amine.[3] This one-pot reaction is highly efficient for the formation of amines.[2][3]
Caption: Proposed reductive amination pathway.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule are critical for its handling, formulation, and biological activity. The following table summarizes the predicted properties of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₁₅N | Based on the chemical structure. |
| Molecular Weight | 173.26 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature. | Aromatic amines are generally high-boiling liquids or low-melting solids.[4] |
| Melting Point | Estimated range: 60-80 °C | Based on structurally similar aromatic amines. For example, some N-arylcyclopropylamines are solids with melting points in a similar range.[5] A precise melting point would need to be determined experimentally. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and chloroform. | Aromatic amines generally exhibit limited water solubility but dissolve well in organic solvents.[6] |
| Boiling Point | Estimated > 250 °C | Aromatic amines typically have high boiling points due to intermolecular hydrogen bonding.[6] |
Analytical Characterization
The definitive identification of a novel compound relies on a suite of analytical techniques. The following sections detail the expected spectroscopic signatures for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each nucleus.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and cyclopropyl protons. The aromatic protons on the indane ring system will likely appear as multiplets in the downfield region (δ 6.5-7.5 ppm). The benzylic protons of the dihydroindene core will also give characteristic signals. Due to the chiral center at the amine-bearing carbon, the adjacent methylene protons may exhibit complex splitting patterns.[8] The protons of the cyclopropyl group will appear in the upfield region (δ 0.5-1.5 ppm). The N-H protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the indane ring and the cyclopropyl group will appear in the upfield region.
Caption: Standard NMR analysis workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10][11]
For 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, a primary amine, the following characteristic peaks are expected:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[9][10][11][12]
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bending: A band in the range of 1580-1650 cm⁻¹.[11]
-
C-N Stretching: A medium to strong band between 1250-1335 cm⁻¹ for the aromatic amine.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[5][13]
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (173.26 m/z) is expected. Aromatic amines typically show an intense molecular ion peak.[14]
-
Nitrogen Rule: The presence of a single nitrogen atom will result in an odd nominal molecular weight, which is a useful diagnostic feature.[14]
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine group to give a prominent [M-1] peak.[14] Cleavage of the bonds adjacent to the aromatic ring and within the dihydroindene structure will also produce characteristic fragment ions.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a solid compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated slowly, and the temperature range over which the solid melts is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Safety and Handling
Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be checked).[17]
-
Ventilation: All handling of the compound should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[18]
-
Exposure Control: Avoid skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[18]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety precautions for handling aromatic amines.
Conclusion
While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine remains a novel chemical entity, this guide provides a comprehensive, predictive framework for its synthesis, characterization, and safe handling. The proposed synthetic route via reductive amination is a high-probability pathway to obtaining this molecule. The detailed predictions of its NMR, IR, and MS spectra, along with its physical properties, will serve as an invaluable resource for researchers embarking on its synthesis and subsequent investigation. Adherence to the outlined safety protocols is paramount to ensure the well-being of laboratory personnel. This document is intended to accelerate research and development efforts involving this and similar promising molecules.
References
- Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
-
West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873.
-
Spectroscopy of Amines – Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
- IR: amines. (n.d.).
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B, 1180, 122888. Retrieved from [Link]
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Aznar, M., Canellas, E., Nerín, C., & Mercea, P. (2012). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1229, 137–144. Retrieved from [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
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Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 35(12), 10-15. Retrieved from [Link]
-
West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]
-
West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]
-
West, M. S. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines (Doctoral dissertation, University of Toronto). Retrieved from [Link]
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Aromatic Amines Hazcard Overview. (n.d.). Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Omega, 8(46), 43087–43097. Retrieved from [Link]
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NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2012). Journal of the Serbian Chemical Society, 77(6), 753-760. Retrieved from [Link]
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GCMS Section 6.15. (n.d.). Retrieved from [Link]
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Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 19). YouTube. Retrieved from [Link]
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Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
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2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). Journal of Medicinal Chemistry, 62(15), 7085–7100. Retrieved from [Link]
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Amines 5. Identification of Primary & Secondary Amines. (2016, March 17). YouTube. Retrieved from [Link]
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Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). Chemical Science, 13(18), 5137–5153. Retrieved from [Link]
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ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ChemInform, 46(32). Retrieved from [Link]
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Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
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Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science, 13(18), 5137–5153. Retrieved from [Link]
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Learn About Aromatic and Aliphatic Amines. (n.d.). Unacademy. Retrieved from [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). Molecules, 17(10), 11848–11856. Retrieved from [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). ACS Omega, 1(5), 896–901. Retrieved from [Link]
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Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. (n.d.). Journal of Chromatographic Science, 51(1), 51–57. Retrieved from [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
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1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164–170. Retrieved from [Link]
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Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616. Retrieved from [Link]
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Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 525–536. Retrieved from [Link]
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NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). Journal of the Brazilian Chemical Society, 21(7), 1279–1288. Retrieved from [Link]
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Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. (2025). Magnetic Resonance in Chemistry. Retrieved from [Link]
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Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2023). Organic & Biomolecular Chemistry, 21(13), 2735–2740. Retrieved from [Link]
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Safety data sheet (SDS) and hazards for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
An In-Depth Technical Guide to the Safe Handling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine for Research and Development
This guide provides a comprehensive overview of the known and anticipated hazards associated with 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from safety data sheets of structurally similar molecules and established principles of chemical safety.
Introduction to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel compound with potential applications in medicinal chemistry and drug discovery. Its unique structure, incorporating a cyclopropyl group and an indane scaffold, makes it a subject of interest for the development of new therapeutic agents. As with any new chemical entity, a thorough understanding of its potential hazards is crucial for ensuring the safety of laboratory personnel.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not yet widely available, a hazard assessment can be extrapolated from structurally related compounds, particularly those containing the cyclopropylamine moiety.
GHS Hazard Statements for Structurally Similar Compounds
The following table summarizes the GHS hazard statements for compounds with similar functional groups.
| Hazard Statement | Description | Associated Functional Group |
| H225 | Highly flammable liquid and vapour | Cyclopropylamine |
| H302 | Harmful if swallowed | Cyclopropylamine, various amines |
| H314 | Causes severe skin burns and eye damage | Cyclopropylamine |
| H315 | Causes skin irritation | Various amines |
| H319 | Causes serious eye irritation | Various amines |
| H332 | Harmful if inhaled | Various amines |
| H335 | May cause respiratory irritation | Various amines |
This data is compiled from the safety data sheets of related compounds and should be considered as a guideline.[1][2][3]
Toxicological Profile Summary
Based on data for analogous compounds, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be handled as a hazardous substance.
-
Acute Toxicity : It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation : The amine functional group suggests that this compound is likely to be corrosive or irritating to the skin and eyes, potentially causing severe damage.[1][4]
-
Respiratory Irritation : Inhalation may cause irritation to the respiratory tract.[1][2]
-
Carcinogenicity, Mutagenicity, and Teratogenicity : There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or teratogenic.[1]
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent safety protocols must be followed when handling 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required PPE for handling 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Engineering Controls
All work with 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be conducted in a well-ventilated laboratory with a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[6]
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Dispensing : If the compound is a liquid, use a calibrated pipette or syringe to transfer it. If it is a solid, use a spatula and weigh it in a tared container inside the fume hood. Avoid creating dust.
-
Reactions : Set up reactions in the fume hood, ensuring that all glassware is properly secured.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
-
The storage area should be a designated flammable liquids cabinet if the compound is determined to be flammable.[6]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7] |
Accidental Release Measures
In the event of a spill, follow these steps:
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Considerations
All waste containing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.
Conclusion
While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine presents potential for scientific advancement, it must be handled with the utmost care. The information in this guide, based on the known hazards of similar chemical structures, provides a framework for its safe use in a research setting. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel.
References
-
CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Cyclopropylamine. Retrieved from [Link]
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- 8. fishersci.ca [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Introduction
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel research chemical with potential applications in medicinal chemistry and drug discovery. Its unique structural motif, combining a constrained indane scaffold with a cyclopropyl group, makes it an attractive building block for the synthesis of new chemical entities. The cyclopropyl moiety is a well-regarded feature in modern drug design, often imparting favorable metabolic stability and binding characteristics.[1][2] This document provides a comprehensive guide to a robust and scalable synthetic protocol for this compound, designed for researchers and professionals in drug development. The proposed synthesis is based on established, scalable chemical transformations and is designed to be adaptable for large-scale production.
Strategic Overview of the Synthesis
The synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a multi-step process that begins with the construction of a functionalized indanone core, followed by the introduction of the amine functionality. The overall synthetic strategy is depicted below.
Figure 1: Proposed synthetic pathway for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
This pathway was chosen for its scalability, utilization of readily available starting materials, and avoidance of problematic reagents or purification steps like column chromatography where possible.[3]
Detailed Synthetic Protocols
Step 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-1-one
This initial step involves a Friedel-Crafts acylation of cyclopropylbenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring. This one-pot procedure is highly efficient for the construction of the indanone core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| Cyclopropylbenzene | 118.18 | 100 g | 0.846 |
| 3-Chloropropionyl chloride | 126.98 | 118 g (87 mL) | 0.931 |
| Aluminum chloride (anhydrous) | 133.34 | 248 g | 1.86 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Hydrochloric acid (conc.) | 36.46 | 500 mL | - |
| Sodium bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Protocol:
-
To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (248 g, 1.86 mol) and dichloromethane (1 L).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of cyclopropylbenzene (100 g, 0.846 mol) and 3-chloropropionyl chloride (118 g, 0.931 mol) in dichloromethane (200 mL) to the stirred suspension over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The color of the mixture will darken.
-
Heat the reaction mixture to reflux (approximately 40 °C) for 3 hours to effect the intramolecular cyclization.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid (500 mL). This should be done with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-cyclopropyl-2,3-dihydro-1H-inden-1-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to afford the pure product. A commercially available standard can be used for comparison.[4]
Rationale: The use of a slight excess of 3-chloropropionyl chloride and a larger excess of aluminum chloride ensures the complete conversion of the starting material. The one-pot nature of this reaction, combining acylation and cyclization, improves the overall efficiency and scalability.
Step 2: Synthesis of 5-Cyclopropyl-1-indanone oxime
The indanone is converted to its corresponding oxime, which is the precursor for the Beckmann rearrangement.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 5-Cyclopropyl-2,3-dihydro-1H-inden-1-one | 172.23 | 100 g | 0.581 |
| Hydroxylamine hydrochloride | 69.49 | 44.5 g | 0.640 |
| Sodium acetate | 82.03 | 52.5 g | 0.640 |
| Ethanol | 46.07 | 500 mL | - |
| Water | 18.02 | 250 mL | - |
Protocol:
-
In a 2 L round-bottom flask, dissolve 5-cyclopropyl-2,3-dihydro-1H-inden-1-one (100 g, 0.581 mol) in ethanol (500 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (44.5 g, 0.640 mol) and sodium acetate (52.5 g, 0.640 mol) in water (250 mL).
-
Add the aqueous solution to the ethanolic solution of the indanone.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the solid precipitate, wash with cold ethanol/water (1:1), and then with cold water.
-
Dry the solid under vacuum to obtain 5-cyclopropyl-1-indanone oxime.
Rationale: The conversion of a ketone to an oxime is a standard and high-yielding reaction. Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride.
Step 3: Beckmann Rearrangement to 6-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one
The oxime undergoes a Beckmann rearrangement to form the corresponding lactam. This rearrangement is a key step in introducing the nitrogen atom into the ring system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 5-Cyclopropyl-1-indanone oxime | 187.25 | 100 g | 0.534 |
| Polyphosphoric acid (PPA) | - | 500 g | - |
| Ice water | - | 2 L | - |
Protocol:
-
In a 1 L beaker, add polyphosphoric acid (500 g) and heat to 80 °C with mechanical stirring.
-
Slowly and carefully add the 5-cyclopropyl-1-indanone oxime (100 g, 0.534 mol) in portions to the hot PPA over 30 minutes.
-
After the addition is complete, increase the temperature to 120 °C and stir for 2 hours.
-
Cool the reaction mixture to about 60 °C and then carefully pour it onto 2 L of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Filter the solid, wash thoroughly with water until the washings are neutral to pH paper.
-
Dry the solid under vacuum to yield 6-cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one.
Rationale: Polyphosphoric acid is an effective catalyst for the Beckmann rearrangement, acting as both a solvent and a dehydrating agent. The workup with ice water hydrolyzes the PPA and precipitates the lactam product.
Step 4: Hydrolysis and Reduction to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
The final step involves the acidic hydrolysis of the lactam followed by a reduction of the intermediate amino acid. However, a more direct and scalable approach is the reduction of the lactam to the corresponding cyclic amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 6-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one | 187.25 | 100 g | 0.534 |
| Lithium aluminum hydride (LAH) | 37.95 | 40.5 g | 1.07 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |
| Sodium sulfate decahydrate | 322.20 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid in diethyl ether | - | As needed | - |
Protocol:
-
To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (40.5 g, 1.07 mol) and anhydrous THF (500 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6-cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (100 g, 0.534 mol) in anhydrous THF (500 mL) to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (40.5 mL), 15% aqueous sodium hydroxide (40.5 mL), and then water (121.5 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine.
-
For purification and long-term storage, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the target compound. This method of forming the hydrochloride salt is a common and effective purification technique.[5]
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the lactam directly to the amine. The Fieser workup (sequential addition of water, base, and water) is a standard and safe method for quenching LAH reactions and results in a granular precipitate that is easily filtered.
Conclusion
The described multi-step synthesis provides a scalable and robust pathway to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. The protocol relies on well-established chemical transformations and avoids complex purification methods, making it suitable for the production of this compound on a laboratory and potentially industrial scale. As with any chemical synthesis, appropriate safety precautions should be taken at all times.
References
- EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google P
- EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google P
- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google P
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Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: [Link])
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])
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(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (URL: [Link])
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
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Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. (URL: [Link])
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Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (URL: [Link])
- US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google P
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Document: 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restric... - ChEMBL - EMBL-EBI. (URL: [Link])
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The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. (URL: [Link])
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed. (URL: [Link])
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- 5. researchgate.net [researchgate.net]
Reagents required for the synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
[2]
Strategic Analysis & Retrosynthesis
The target molecule features a 2,3-dihydro-1H-indene (indane) core with an amine at position 4 and a cyclopropyl group at position 5.[1][2][3][4] The ortho relationship between the amine and the cyclopropyl group introduces steric crowding, making the choice of catalyst and ligand critical.
Synthetic Logic: Direct cyclopropylation of the unfunctionalized arene is not feasible. The most reliable route utilizes a halogenated precursor. Given the commercial availability of 5-Bromo-2,3-dihydro-1H-inden-4-amine (CAS: 2260959-47-3), this serves as the optimal Key Starting Material (KSM).
Pathway:
-
Substrate: 5-Bromo-2,3-dihydro-1H-inden-4-amine.
-
Reagent: Cyclopropylboronic acid (or its MIDA ester/pinacol ester).
-
Transformation: Suzuki-Miyaura Coupling.
-
Challenge: Cyclopropylboronic acid is prone to protodeboronation under harsh conditions.
-
Solution: Use of a bulky, electron-rich phosphine ligand (e.g., Tricyclohexylphosphine or SPhos) and a mild base (K₃PO₄) to facilitate oxidative addition and reductive elimination while minimizing side reactions.
Reagents & Equipment
Chemical Reagents Table
| Reagent | CAS Number | Role | Purity / Grade |
| 5-Bromo-2,3-dihydro-1H-inden-4-amine | 2260959-47-3 | Starting Material | ≥97% |
| Cyclopropylboronic acid | 411235-57-9 | Coupling Partner | ≥95% (Use excess) |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | Catalyst Precursor | 98% |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand | 98% (Air sensitive) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Base | Anhydrous, Tribasic |
| Toluene | 108-88-3 | Solvent | Anhydrous |
| Water | 7732-18-5 | Co-solvent | Deionized, Degassed |
Alternative Catalyst System:Pd(dppf)Cl₂·DCM can be used if PCy₃ is unavailable, though yields may vary due to steric hindrance at the C5 position.
Equipment Requirements
-
Schlenk line or Nitrogen-filled Glovebox (preferred for catalyst handling).
-
Microwave reactor (optional, for rapid screening) or oil bath.
-
Reflux condenser and inert gas balloon.
-
Flash chromatography system (Silica gel).
Experimental Protocol
Step 1: Catalyst System Preparation
Note: Palladium catalysts and phosphine ligands are sensitive to oxidation. Prepare solutions under an inert atmosphere (Nitrogen or Argon).
-
Ligand Solution: In a glovebox or under nitrogen flow, dissolve Tricyclohexylphosphine (PCy₃) (0.2 eq relative to substrate) in anhydrous Toluene.
-
Active Catalyst: Add Pd(OAc)₂ (0.1 eq) to the ligand solution. Stir at room temperature for 15–30 minutes until the solution turns a deep orange/red, indicating the formation of the active Pd(0)-ligand complex.
Step 2: Coupling Reaction[1]
-
Charging: To a reaction vessel equipped with a magnetic stir bar, add:
-
5-Bromo-2,3-dihydro-1H-inden-4-amine (1.0 equivalent, e.g., 1.0 mmol / 226 mg).[5]
-
Cyclopropylboronic acid (1.5 – 2.0 equivalents). Excess is required to account for potential deboronation.
-
K₃PO₄ (3.0 equivalents).
-
-
Solvent Addition: Add the pre-formed Catalyst/Ligand solution (in Toluene) to the vessel. Add degassed Water (ratio Toluene:Water = 10:1 v/v).
-
Why Water? A small amount of water is essential for the transmetallation step in Suzuki couplings involving inorganic bases.
-
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100°C (reflux) under Nitrogen atmosphere.
Step 3: Workup and Purification[1]
-
Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with EtOAc.
-
Washing: Combine organic layers and wash with Brine (saturated NaCl). Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a dark oil/residue.
-
Chromatography: Purify via silica gel flash column chromatography.
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
Note: The amine group makes the compound polar; if streaking occurs, add 1% Triethylamine to the eluent.
-
Logical Workflow & Pathway Visualization
The following diagram illustrates the synthetic logic and experimental flow, highlighting the critical "Ortho-Steric" challenge managed by the specific catalyst choice.
Caption: Workflow for the Suzuki-Miyaura coupling of 5-bromo-4-aminoindane, highlighting critical reagent choices for sterically hindered substrates.
Quality Control & Validation
To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters:
-
1H NMR (400 MHz, CDCl₃):
-
Indane Ring: Look for multiplets at ~2.0–3.0 ppm (6H) corresponding to the CH₂ groups of the cyclopentyl ring.
-
Aromatic: Two doublets (or an AB system) in the 6.5–7.2 ppm range, representing the H6 and H7 protons.[8]
-
Cyclopropyl: Distinct high-field multiplets at ~0.5–1.0 ppm (4H, CH₂) and ~1.5 ppm (1H, CH).
-
Amine: Broad singlet at ~3.5–4.0 ppm (2H, NH₂), exchangeable with D₂O.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 174.13 .
-
The bromine isotope pattern (1:1 ratio at M/M+2) from the starting material must be absent.
-
References
-
Compound Data: National Center for Biotechnology Information. (2023).[9] PubChem Compound Summary for CID 162394390, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]
-
Synthetic Methodology: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: A Robust Reagent for the Suzuki Cross-Coupling Reaction. Tetrahedron Letters, 43(39), 6987-6990. (General protocol for cyclopropyl coupling).
-
Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. (Mechanistic basis for using PCy3/SPhos).
Sources
- 1. [2676863-73-1], 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine, 97%, 50mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]
- 2. 2676863-72-0|5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine|BLD Pharm [bldpharm.com]
- 3. 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine [cymitquimica.com]
- 4. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine | C12H15N | CID 162394390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2260959-47-3|5-Bromo-2,3-dihydro-1H-inden-4-amine|BLD Pharm [bldpharm.com]
- 8. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Utilization of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties, metabolic stability, and versatile synthetic handles is a perpetual endeavor. The 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine core has emerged as a scaffold of significant interest, strategically combining the conformational rigidity of the indane framework with the unique electronic and metabolic attributes of a cyclopropyl group. This unique amalgamation provides a compelling three-dimensional architecture for the design of new therapeutic agents across a range of biological targets.
The cyclopropyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its introduction onto the indane ring system at the 5-position influences the electronic environment of the aromatic ring and provides a key vector for exploring structure-activity relationships (SAR). The 4-amino group serves as a crucial handle for the introduction of a wide array of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in medicinal chemistry campaigns. We will delve into detailed synthetic protocols, potential therapeutic applications, and strategies for library generation and SAR exploration.
Synthetic Strategy: Accessing the 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Core
A robust and scalable synthetic route is paramount for the successful integration of a novel scaffold into a drug discovery program. The most logical and efficient pathway to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine proceeds through the reductive amination of the corresponding ketone, 5-cyclopropyl-2,3-dihydro-1H-inden-1-one. This key intermediate is commercially available, providing a practical starting point for synthesis.[3]
An alternative, though more complex, route could involve a multi-step sequence starting from a suitably substituted indane, potentially involving a rearrangement of a tetrahydroquinoline precursor as described in patent literature for other substituted 4-aminoindanes.[4] However, for the purposes of generating a focused library of derivatives, the reductive amination approach offers superior efficiency and modularity.
Protocol 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine via Reductive Amination
This two-step protocol involves the formation of an oxime intermediate followed by its reduction to the primary amine. This method is often favored for the synthesis of primary amines from ketones as it avoids the potential for over-alkylation that can occur in direct reductive amination with ammonia.
Step 1: Oxime Formation
-
Reaction: 5-cyclopropyl-2,3-dihydro-1H-inden-1-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Rationale: The oxime serves as a stable intermediate that is readily reduced to the desired primary amine. This two-step approach provides better control and often higher yields for the synthesis of primary amines from ketones compared to direct amination with ammonia.[5]
-
Procedure:
-
To a solution of 5-cyclopropyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime, which can be used in the next step without further purification.
-
Step 2: Reduction of the Oxime
-
Reaction: The oxime intermediate is reduced to the primary amine using a suitable reducing agent.
-
Rationale: Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc dust in acetic acid. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude oxime from Step 1 in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
-
The product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).
-
Figure 2: Workflow for a kinase inhibitor discovery campaign utilizing the target scaffold.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a high-throughput method for generating a diverse library of amide derivatives from 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
-
Rationale: Acylation of the primary amine is a robust and versatile reaction, allowing for the rapid introduction of a wide range of chemical diversity. This is a cornerstone of SAR exploration in many medicinal chemistry programs.
-
Procedure (in a 96-well plate format):
-
Prepare a stock solution of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Dispense the amine solution into the wells of a 96-well plate.
-
To each well, add a solution of a unique carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the plate and shake at room temperature for 12-16 hours.
-
Quench the reactions by adding water.
-
Extract the products with an organic solvent (e.g., ethyl acetate) using a liquid handler.
-
Evaporate the solvent to yield the crude amide products, which can be submitted for high-throughput screening.
-
| Derivative Type | Reaction | Key Reagents | Potential for Diversity |
| Amides | Acylation | Carboxylic acids, acid chlorides | High |
| Sulfonamides | Sulfonylation | Sulfonyl chlorides | High |
| Secondary/Tertiary Amines | Reductive Amination | Aldehydes, ketones | High |
Table 1: Common derivatization strategies for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Potential as CNS-Active Agents
Aminoindane derivatives have been explored for their activity on the central nervous system (CNS). The rigid structure of the indane scaffold can impart favorable properties for brain penetration. The cyclopropyl group can further modulate lipophilicity and metabolic stability, key parameters for CNS drug candidates.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not extensively published, general principles can be applied based on related scaffolds.
-
The Cyclopropyl Group: Modifications to the cyclopropyl group, such as the introduction of substituents or its replacement with other small rings, can be explored to probe interactions with specific binding pockets and to fine-tune metabolic stability.
-
The Amino Group: As the primary point of diversification, the nature of the substituent on the amino group will be the main driver of SAR. The length, branching, and electronic properties of the appended group will significantly impact biological activity.
-
The Indane Core: Substitution on the aromatic ring of the indane core can be investigated to modulate electronic properties and to explore additional binding interactions.
Conclusion
The 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine scaffold represents a promising starting point for the design of novel therapeutic agents. Its straightforward synthesis and the versatility of the primary amino group allow for the rapid generation of diverse chemical libraries. By leveraging the unique properties of the cyclopropyl and indane moieties, medicinal chemists can explore a wide range of biological targets and develop potent and selective drug candidates. The protocols and strategies outlined in these application notes provide a solid foundation for initiating and advancing drug discovery programs based on this compelling molecular architecture.
References
Sources
- 1. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-cyclopropyl-2,3-dihydro-1H-inden-1-one | 1021432-55-2 [sigmaaldrich.com]
- 4. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Version: 1.0
Introduction
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel research chemical with potential applications in pharmaceutical and materials science development. As a primary aromatic amine integrated into a rigid, tricyclic scaffold containing a cyclopropyl group, this molecule presents a unique combination of structural features that necessitate specific handling and storage protocols. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, maintaining its integrity for experimental applications. The protocols outlined below are grounded in the established principles of handling primary aromatic amines and related cyclic structures, providing a framework for mitigating risks and ensuring experimental reproducibility.[1][2]
Compound Profile and Inferred Properties
Due to the novelty of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, extensive experimental data on its physicochemical properties is not yet publicly available. However, by analyzing its structural components—a primary aromatic amine, a dihydroindene core, and a cyclopropyl substituent—we can infer a likely property profile. This information is critical for establishing appropriate handling and storage procedures.
| Property | Inferred Value/Characteristic | Rationale & Expert Insights |
| Molecular Formula | C₁₂H₁₅N | Based on chemical structure. |
| Molecular Weight | 173.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar aromatic amines and indane derivatives are typically solids. |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The aromatic and aliphatic hydrocarbon portions of the molecule suggest lipophilicity. |
| Boiling Point | > 200 °C (estimated) | Aromatic amines generally have high boiling points. |
| Stability | Potentially sensitive to light and air. | Aromatic amines can be susceptible to oxidation, which may be accelerated by light.[1] |
| Reactivity | Incompatible with strong oxidizing agents, acids, and acid chlorides. | The amine group is basic and can react exothermically with acids. It can also be oxidized.[3][4] |
Hazard Identification and Mitigation
As a primary aromatic amine, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be handled as a potentially hazardous substance. Primary aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and toxicity.[1][2][5] They can be absorbed through the skin, and inhalation of dust or vapors may be harmful.[1]
Key Potential Hazards:
-
Carcinogenicity and Mutagenicity: Many primary aromatic amines are classified as known or suspected carcinogens.[1][2]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[1]
-
Respiratory Irritation: Inhalation of the powdered form can cause respiratory tract irritation.
-
Eye and Skin Irritation: Direct contact can cause irritation or burns.[3]
Mitigation Strategy: A comprehensive risk assessment should be conducted before any handling of this compound.[6][7] The use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: For handling small quantities in a well-ventilated area, a standard laboratory fume hood should suffice. If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[7]
-
Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls are recommended.
Safe Handling Procedures
Adherence to these procedures will minimize the risk of exposure and preserve the integrity of the compound.
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[6][9]
-
Avoiding Contamination: Use dedicated spatulas and weighing papers. Never return unused material to the original container.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
Static Discharge: For larger quantities, take precautionary measures against static discharge by grounding equipment.[3]
Below is a workflow diagram for the general handling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Caption: General workflow for handling 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Storage Requirements
Proper storage is crucial to maintain the stability and purity of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
-
Temperature: Store in a cool, dry place, ideally at temperatures between 2-8°C.[10] Avoid temperatures above 30°C to minimize degradation and volatility.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
Container: Keep the container tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[3][9] Use containers made of compatible materials like amber glass or high-density polyethylene (HDPE).[9]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt.[9]
Spill and Leak Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Actions: Evacuate the area if the spill is large or in a poorly ventilated space. Remove all sources of ignition.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Containment: For small spills, contain the material with an inert absorbent such as sand, earth, or vermiculite.[11]
-
Neutralization (for amine spills): For small spills, it may be possible to neutralize the amine with a weak acid, such as a 5% solution of acetic acid, before absorption.[11]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[11]
-
Decontamination: Clean the spill area with a 5% acetic acid solution followed by hot water.[11]
The following decision-making flowchart should be followed in the event of a spill.
Caption: Decision-making flowchart for spill response.
Disposal Considerations
Waste generated from the handling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[7][12] Do not dispose of it down the drain or in general waste.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-30 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[11] Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
What are the Health and Safety Guidelines for Using Amines? [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
-
Cyclopropyl. PubChem. [Link]
-
Cyclopropyl-2,2,3,3-d4-amine. PubChem. [Link]
-
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
cyclopropyl amine. The Good Scents Company. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Reaction scope of five-membered cyclic amines. ResearchGate. [Link]
-
1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-. NIST WebBook. [Link]
- Cyclopropyl amine derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.ca [fishersci.ca]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemscene.com [chemscene.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. enamine.enamine.net [enamine.enamine.net]
Application Note: Precision Functionalization of the 5-Position in 2,3-Dihydro-1H-inden-4-amine
This application note details high-precision strategies for functionalizing the 5-position of 2,3-dihydro-1H-inden-4-amine (4-aminoindane). It addresses the specific regioselectivity challenges posed by the fused cyclopentyl ring and the competing reactivity of the 7-position.
Executive Summary & Challenge Analysis
The functionalization of 2,3-dihydro-1H-inden-4-amine (1) at the 5-position is a critical transformation for generating diverse serotonergic and dopaminergic ligands. However, this transformation is non-trivial due to the electronic and steric environment of the indane scaffold.
The Regioselectivity Paradox
In standard Electrophilic Aromatic Substitution (EAS), the free amine (or acetamide) at C4 activates both the C5 (ortho) and C7 (para) positions.
-
C7 (Para): Typically favored electronically and sterically in standard anilines.
-
C5 (Ortho): Sterically crowded by the amine/amide group but accessible via coordination chemistry.
-
Benzylic Competition: The C1 and C3 positions are benzylic and susceptible to radical halogenation or deprotonation if non-specific conditions are used.
Strategy A: Directed Ortho Metalation (DoM) – The Precision Route
This is the preferred protocol for introducing a wide range of electrophiles (halogens, formyl, alkyl, boronic esters) exclusively at the 5-position.
Mechanism of Action
The amino group is converted into a Directed Metalation Group (DMG) . The DMG coordinates with an alkyllithium base, anchoring it in proximity to the C5 proton. This "complex-induced proximity effect" (CIPE) overrides the inherent acidity of the benzylic protons (C1/C3) and the electronic preference for the para position.
Workflow Diagram
Caption: The DoM pathway utilizes the Pivaloyl group to direct lithiation exclusively to the C5 position, preventing attack at C7 or benzylic sites.
Detailed Protocol: C5-Iodination via DoM
Objective: Synthesis of 5-iodo-N-pivaloyl-2,3-dihydro-1H-inden-4-amine.
Reagents:
-
Substrate: N-Pivaloyl-2,3-dihydro-1H-inden-4-amine (prepared from 4-aminoindane + PivCl).
-
Base: n-Butyllithium (2.5 M in hexanes) or s-Butyllithium (1.4 M in cyclohexane).
-
Solvent: Anhydrous THF.
-
Electrophile: Iodine (I₂) in THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip with a nitrogen inlet, internal thermometer, and septum.
-
Solvation: Dissolve N-pivaloyl-4-aminoindane (1.0 equiv) in anhydrous THF (0.1 M concentration) under nitrogen.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents benzylic lithiation at C3.
-
Lithiation: Add n-BuLi (2.2 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
-
Note: The first equivalent deprotonates the amide N-H; the second equivalent performs the C-H lithiation.
-
-
Incubation: Stir at 0°C for 1–2 hours. (Allowing the mixture to warm to 0°C is often necessary to overcome the kinetic barrier of lithiation, but do not exceed 0°C to avoid benzylic attack).
-
Quench: Cool back to -78°C. Add a solution of Iodine (2.5 equiv) in THF dropwise.
-
Workup: Allow to warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (to reduce excess iodine) and extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 75–85% of the 5-iodo isomer.
Strategy B: Controlled Electrophilic Aromatic Substitution (EAS)
While less selective than DoM, this method is scalable for simple halogenations if purification capabilities are robust.
The "Blocked Para" Concept
If the 7-position is not blocked, EAS with standard reagents (Br₂, NBS) will produce a mixture of 7-bromo (major) and 5-bromo (minor). To favor the 5-position without DoM, one must rely on steric modification of the amine.
Protocol Modification for C5 Selectivity: Using a bulky protecting group (like Pivaloyl) in EAS conditions can paradoxically favor the para (C7) position due to steric hindrance at C5. However, using N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or CH₃CN) at low temperatures can sometimes favor the ortho product if the amine is free or smaller (e.g., Acetamide), but C7 remains a major competitor.
Recommendation: Do not use standard EAS if >95% regiocontrol is required. Use DoM (Strategy A).
Comparative Data Analysis
| Feature | Strategy A: DoM (Pivaloyl) | Strategy B: Direct Bromination (Free Amine) | Strategy C: Bromination (Acetamide) |
| Major Product | 5-Substituted (Ortho) | 7-Substituted (Para) | Mixture (7- > 5-) |
| Regioselectivity | > 95:5 | ~ 20:80 | ~ 30:70 |
| Key Reagent | n-BuLi / Electrophile | Br₂ / NBS | NBS / AcOH |
| Risk Factor | Moisture sensitivity | Poly-halogenation | Difficult separation |
| Scalability | Moderate (Cryogenic) | High | High |
References
-
Snieckus, V. (1990).[1][2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Tutar, A., et al. (2015).[3] "Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one." Journal of the Chemical Society of Pakistan, 37(3). Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
García, D., Foubelo, F., & Yus, M. (2008). "Selective Lithiation of 4- and 5-Halophthalans." Arkivoc, (iv), 19-47. Link
Sources
Best practices for dissolving 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in organic solvents
Executive Summary
This guide details the physicochemical handling and solvation strategies for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine .[1] As a lipophilic aniline derivative featuring a fused bicyclic system (indane) and a steric cyclopropyl moiety, this compound presents specific solubility challenges.[1] It exhibits low aqueous solubility in its neutral form but high solubility in polar aprotic solvents.[1]
Key Takeaway: For biological assays, DMSO is the gold-standard vehicle.[1] For synthetic workup, Dichloromethane (DCM) or Ethyl Acetate are preferred.[1] Aqueous solubility requires protonation (salt formation).[1]
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior where empirical data is sparse, we analyze the molecule based on First Principles of Organic Chemistry.
| Feature | Chemical Nature | Impact on Solubility |
| Indane Core | Bicyclic, Aromatic/Aliphatic | Hydrophobic: Drives solubility in non-polar organic solvents (DCM, Toluene).[1] |
| 4-Amine (-NH₂) | Primary Aniline (Weak Base) | Polar/H-Bonding: Provides solubility in alcohols (MeOH, EtOH).[1] Susceptible to oxidation. |
| 5-Cyclopropyl | Cycloalkyl Substituent | Lipophilic/Steric: Significantly reduces water solubility compared to methyl/ethyl analogs.[1] |
| Overall Character | Lipophilic Weak Base | LogP > 3 (Predicted): Requires organic solvents or acidic pH for dissolution.[1] |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their efficiency in dissolving the neutral form of the compound.
| Solvent Class | Recommended Solvents | Solubility Rating | Application Case |
| Polar Aprotic | DMSO, DMF | Excellent (>50 mM) | Primary Choice for biological stock solutions and library storage.[1] |
| Chlorinated | DCM, Chloroform | Excellent (>50 mM) | Synthesis workup, extraction, and chromatography loading.[1] |
| Alcohols | Methanol, Ethanol | Good (10–50 mM) | Crystallization, reactions, and LC-MS sample prep.[1] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–20 mM) | Reaction solvents; suitable for liquid-liquid extraction.[1] |
| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mM) | Avoid for neutral compound.[1] Requires acidification (pH < 4).[1] |
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitation-free stock for in vitro use. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]
-
Calculate & Weigh:
-
Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, which DMSO can leach.[1]
-
Solvent Addition: Add the calculated volume of DMSO to the solid.[1]
-
Critical Step: Do not add solid to the liquid; add liquid to the solid to prevent "clumping" on the meniscus.[1]
-
-
Dissolution:
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Formulation via Salt Formation
Objective: Dissolve the compound in water for animal dosing or aqueous chemistry.[1]
Mechanism: Protonation of the aniline nitrogen (
-
Acid Selection: Use 0.1 M HCl or Methanesulfonic acid (1 eq).[1]
-
Procedure:
-
Dissolve the neutral solid in a minimal amount of Ethanol or DMSO (co-solvent method).[1]
-
Slowly add 0.95 equivalents of the chosen acid while stirring.[1][2]
-
Dilute with water/saline to the desired volume.[1]
-
Result: The pH should be acidic (< 4.0).[1] If the pH is raised to neutral, the free base will precipitate.[1]
-
Decision Tree & Workflow Visualization
Figure 1: Solubility Decision Logic
This diagram guides the researcher in selecting the correct solvent system based on the intended application.[1]
Caption: Workflow for selecting the optimal solvent system based on experimental requirements.
Figure 2: Stock Solution Preparation Workflow
Standardized steps to ensure reproducibility and prevent oxidation.
Caption: Step-by-step protocol for preparing stable DMSO stock solutions.
Troubleshooting & Stability Notes
Oxidation Risk (The "Browning" Effect)
Anilines are electron-rich and prone to oxidation by atmospheric oxygen, leading to colored impurities (iminoquinones).[1]
-
Symptom: Solution turns from colorless to brown/black over time.[1]
-
Prevention:
-
Purge solvents with Nitrogen or Argon before use.[1]
-
Store solid under inert gas.
-
Do not store DMSO stocks at Room Temperature for >24 hours.
-
"Oiling Out" in Aqueous Media
When diluting a DMSO stock into aqueous buffer (e.g., cell media), the hydrophobic compound may precipitate as microscopic oil droplets.[1]
-
Diagnosis: Media looks cloudy or "milky."[1]
-
Remedy:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Cyclopropylamine Derivatives. Retrieved from [Link][1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.).[1] Academic Press.[1] (Standard text on solubility profiling for drug discovery).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties.[1] Chemical Research in Toxicology.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Minimizing side products during cyclopropyl indane amine formation
Technical Support Center: Synthesis of Cyclopropyl Indane Amine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in minimizing side products during the formation of cyclopropyl indane amine. The information is tailored for professionals in research and drug development, offering practical solutions and the underlying scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, providing step-by-step protocols and explanations to get your synthesis back on track.
Issue 1: Low Yield of the Desired N-Cyclopropyl-1-aminoindane
Symptoms:
-
Lower than expected isolated yield of the final product after purification.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (e.g., 1-indanone or 1-haloindane) remaining.
Potential Causes & Solutions:
-
Incomplete Reductive Amination: The reaction between the 1-indanone derivative and cyclopropylamine may not have gone to completion.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can significantly impact the reaction rate and equilibrium.
-
Poor Quality of Reagents: Degradation of cyclopropylamine or the reducing agent can lead to lower reactivity.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Cyclopropylamine: This reagent can be hygroscopic. Ensure it is stored under an inert atmosphere and is colorless. If the quality is suspect, it can be purified by distillation.[1]
-
Reducing Agent: For reductive aminations using reagents like sodium borohydride or sodium triacetoxyborohydride, ensure they are dry and have been stored properly.
-
-
Optimize Reaction Conditions:
-
Solvent: While various solvents can be used, a common choice is an alcohol like ethanol or methanol for reductive aminations starting from an indanone.[2]
-
Temperature: The initial imine formation is often carried out at room temperature or with gentle heating, followed by cooling for the reduction step. If starting material remains, consider a modest increase in the reaction temperature or a longer reaction time.
-
pH Control: In reductive aminations, maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without degrading the amine or the reducing agent. A small amount of acetic acid is often added.[2]
-
-
Consider an Alternative Synthetic Route:
Issue 2: Presence of Dicyclopropylamine or Other Over-Alkylated Impurities
Symptoms:
-
Mass spectrometry analysis indicates the presence of species with a higher molecular weight than the desired product, corresponding to the addition of a second cyclopropyl group.
-
NMR analysis shows complex signals in the aliphatic region, suggesting multiple cyclopropyl environments.
Potential Causes & Solutions:
-
Reaction of the Product with Starting Material: The newly formed N-cyclopropyl-1-aminoindane can act as a nucleophile and react with any remaining electrophilic starting material, such as a cyclopropyl halide if that is used in the synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine component (cyclopropylamine) relative to the indane-based electrophile. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the electrophilic component (e.g., 1-haloindane or cyclopropyl halide) slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, favoring the primary reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired over-alkylation reaction, which may have a higher activation energy.
Issue 3: Formation of Ring-Opened or Rearranged Byproducts
Symptoms:
-
GC-MS or LC-MS analysis reveals byproducts with masses that do not correspond to simple additions or substitutions.
-
¹H NMR may show the absence of the characteristic cyclopropyl signals and the appearance of new olefinic or aliphatic signals.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The strained cyclopropane ring can be susceptible to opening under strongly acidic or high-temperature conditions. Cyclopropylamines can inactivate certain enzymes through ring scission, highlighting the ring's reactivity.
-
Lewis Acid Catalysis: Some Lewis acids used to promote the reaction can also catalyze ring-opening or rearrangement pathways.
Preventative Measures:
-
Avoid Strong Acids: If an acid catalyst is necessary for imine formation, use a mild organic acid like acetic acid rather than strong mineral acids.
-
Moderate Temperatures: Avoid excessive heating. If the reaction is sluggish, it is often better to increase the reaction time or use a more effective catalyst rather than significantly raising the temperature.
-
Careful Choice of Catalysts: If a Lewis acid is required, screen different options to find one that promotes the desired reaction without causing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-cyclopropyl-1-aminoindane?
There are two primary, well-established routes for the synthesis of N-cyclopropyl-1-aminoindane:
-
Reductive Amination of 1-Indanone: This involves the reaction of a 1-indanone derivative with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.[2]
-
Nucleophilic Substitution of a 1-Haloindane: This method involves the reaction of a 1-haloindane (e.g., 1-chloroindane or 1-bromoindane) with cyclopropylamine. The amine acts as a nucleophile, displacing the halide to form the product.[2][3]
Q2: How can I effectively purify the final product?
Purification strategies depend on the nature of the impurities and the scale of the reaction.
| Purification Method | When to Use | Key Considerations |
| Distillation | For thermally stable, liquid products. | Often performed under reduced pressure to lower the boiling point and prevent decomposition. |
| Column Chromatography | To remove closely related impurities. | Silica gel is a common stationary phase. The eluent system will need to be optimized based on the polarity of the product and impurities. |
| Acid-Base Extraction | To remove non-basic organic impurities. | The amine product can be protonated with an acid and extracted into the aqueous phase, leaving neutral impurities in the organic phase. The amine is then recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Crystallization (of a salt) | For high-purity final product isolation. | The amine can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid that can be purified by recrystallization.[2] |
Q3: Are there any specific safety precautions I should take when working with cyclopropylamine?
Yes, cyclopropylamine is a volatile and flammable liquid with a strong odor. It is also corrosive and can cause skin and eye irritation.[4]
-
Handling: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container, away from heat and ignition sources.[4]
Q4: What is the mechanism of the reductive amination, and how does it inform troubleshooting?
Understanding the mechanism helps in diagnosing issues related to imine formation versus the reduction step.
Caption: Two-step mechanism of reductive amination.
-
Troubleshooting Insight: If starting materials are present but no product is formed, the issue may lie in the first step (imine formation). This could be due to steric hindrance, electronic effects, or incorrect pH. If the imine intermediate is observed (e.g., by MS or NMR) but does not convert to the product, the problem is with the reduction step, possibly due to an inactive reducing agent.
References
- Google Patents. (n.d.). US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process.
- Google Patents. (n.d.). US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Cyclization Reaction a. Retrieved from [Link]
-
MDPI. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions of the. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
Thieme. (2025, January 28). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
Sources
- 1. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 2. US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process - Google Patents [patents.google.com]
- 3. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
Optimization of crystallization methods for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Technical Support Center: Crystallization Optimization for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Case ID: IND-CYC-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering difficulties crystallizing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine . Based on the structural motifs (lipophilic indane core, basic amine, acid-sensitive cyclopropyl group), this molecule presents a classic "oiling out" risk profile. The free base is likely a low-melting solid or viscous oil, making salt formation the primary pathway for isolation and purification.
This guide moves beyond generic advice, offering a root-cause analysis and specific protocols to stabilize the crystal lattice and reject impurities (specifically regioisomers and unreacted starting materials).
Part 1: Initial Assessment & Salt Screening[1][2]
Q: "I cannot get the free base to solidify. It remains a gum/oil. Is this normal?"
A: Yes. The introduction of a cyclopropyl group onto the indane scaffold disrupts the planar packing efficiency of the aromatic system, often lowering the melting point significantly. Attempting to crystallize the free base is likely a waste of resources.
Recommendation: Switch immediately to a Salt Screening Protocol . The amine functionality at position 4 is your "handle" to create a high-melting ionic lattice.
Critical Warning - Cyclopropyl Stability:
While cyclopropyl rings are generally stable, they can undergo ring-opening under vigorous acidic conditions (e.g., concentrated
-
Safe Acids: Hydrochloric acid (1.0 eq), L-Tartaric acid, Fumaric acid, Methanesulfonic acid.[1]
-
Risky Acids: Sulfuric acid (risk of sulfonation or ring opening), Hydrobromic acid (nucleophilic attack).[1]
Workflow: The "Drop-Wise" Salt Screen
Do not run large batches. Use this micro-screen to find the crystalline form.
Figure 1: Decision tree for initial salt screening. Note that EtOAc is chosen as the carrier solvent because it is a Class 3 solvent with moderate polarity, allowing salts to precipitate easily.
Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: "When I cool the solution, droplets form instead of crystals. Why?"
A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable zone width (MSZW) is too wide, and the "oiling out" boundary is crossed before the nucleation boundary. Essentially, your compound prefers to be a liquid droplet rather than a solid crystal in that specific solvent mixture at that temperature.
The Fix: The "Cloud Point" Modulation You must bring the nucleation curve above the oiling-out curve.
-
Increase Solvent Polarity: If you are using Toluene/Heptane, the salt is too insoluble and oils out. Switch to IPA/Isopropyl Acetate or Ethanol/EtOAc . The polar component (Alcohol) keeps the salt in solution longer, preventing the sudden crash to oil.
-
Seeding at High Temperature:
-
Determine the temperature where the oil appears (e.g.,
). -
Cool the clear solution to
(just above the oiling point). -
Add Seeds (0.5 wt%): This provides a surface for growth, bypassing the energy barrier for nucleation.
-
Hold: Agitate at
for 2 hours. Do not cool until you see a "haze" of crystals, not oil droplets.
-
Part 3: Impurity Rejection (Regioisomers)
Q: "I have 5% of the 6-cyclopropyl isomer. It co-crystallizes. How do I remove it?"
A: Isomers with similar lipophilicity (like 5- vs 6-substituted indanes) often form solid solutions. Standard recrystallization based on cooling yield will fail because both isomers crystallize together.
Protocol: Thermodynamic Slurry Swish You need to exploit the slight difference in lattice energy between the pure crystal and the solid solution.
-
Solvent Choice: Select a solvent where the solubility is moderate (approx. 20-30 mg/mL). 2-Propanol (IPA) is excellent for amine salts.[1]
-
Procedure:
-
Suspend your solid in 10 volumes of IPA.
-
Heat to
(do not dissolve completely; maintain a slurry). -
Agitate vigorously for 12–24 hours.
-
Cool to
and filter.
-
-
Mechanism: This process (Ostwald Ripening) allows the crystal lattice to constantly dissolve and reform. The thermodynamically more stable crystal (usually the pure major isomer) will grow at the expense of the impure mixed crystals.
Part 4: Validated Experimental Protocols
Protocol A: Formation of the Hydrochloride Salt (Recommended)
Target: Stable, non-hygroscopic solid for storage.
-
Dissolution: Dissolve 10.0 g of crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (free base) in 60 mL of Ethyl Acetate (EtOAc) at
. -
Filtration: Polish filter the solution to remove dust (nucleation sites for oiling).
-
Acid Addition: Prepare a solution of 1.1 eq of HCl in IPA (e.g., 5-6N HCl in IPA). Add this dropwise to the amine solution over 30 minutes.
-
Observation: A white precipitate should form. If oil forms, add 5 mL of Methanol to redissolve, then continue.
-
-
Crystallization: Stir the slurry at
for 2 hours. -
Isolation: Filter under vacuum. Wash the cake with 2 x 10 mL of EtOAc.
-
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Recrystallization for High Purity (>99.5%)
Target: Removal of regioisomers.[1]
-
Charge: 10.0 g of the crude HCl salt.
-
Solvent: Add 80 mL of Ethanol/Water (95:5 v/v) .
-
Dissolution: Heat to reflux (
) until clear. -
Cooling: Cool slowly to
. Add seeds if available.[2] -
Ramp: Cool to
over 6 hours ( /hour). Fast cooling traps impurities. -
Filtration: Filter cold. Wash with cold Ethanol.
Part 5: Data Summary Table
| Parameter | Free Base | HCl Salt | Tartrate Salt |
| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid | White/Off-white Solid |
| Melting Point | |||
| Solubility (Water) | Insoluble | Soluble | Moderate |
| Risk Factor | Oxidation, Oiling Out | Excess acid may degrade cyclopropyl | Stoichiometry control needed |
| Recryst.[1] Solvent | Heptane (Poor) | IPA, EtOH/EtOAc, Water/EtOH | MeOH/ACN |
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out issues).
-
Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Authoritative source on screening and solvates).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Details on "Oiling Out" / Liquid-Liquid Phase Separation mechanisms).
-
PubChem Compound Summary . (2024). Cyclopropyl-amine structural motifs and stability data. National Library of Medicine.
Sources
Technical Support Center: Stability & Handling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Welcome to the Technical Support Center for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (PubChem CID: 162394390)[1]. As a specialized aniline derivative featuring a strained cyclopropyl ring and a lipophilic indane core, this compound presents unique handling challenges.
This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation under both acidic and basic conditions.
Part 1: Acidic Conditions & Cyclopropyl Integrity
The cyclopropyl group possesses an inherent ring strain of approximately 27.5 kcal/mol, making it a latent electrophile under specific conditions[2]. While the indane core is highly stable, the interplay between the basic amine and the strained cyclopropyl ring dictates the molecule's acidic stability.
Troubleshooting & FAQs
Q: Why does my compound degrade into multiple unidentifiable peaks when using strong acids (e.g., TFA or concentrated HCl) during deprotection or workup?
A: You are observing acid-catalyzed ring-opening of the cyclopropyl moiety. Under strong Brønsted or Lewis acid conditions, protonation can occur at the cyclopropyl ring, leading to an
Q: How can I form a stable ammonium salt without triggering this ring-opening?
A: The key is utilizing the
Protocol: Controlled Hydrochloride Salt Formation
This self-validating protocol ensures complete salt formation while preserving the cyclopropyl ring.
-
Preparation: Dissolve the free base of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (1.0 eq) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.
-
Cooling: Chill the reaction flask to 0°C using an ice-water bath under an inert argon atmosphere.
-
Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M). Do not use aqueous HCl, as the presence of water and excess hydronium ions accelerates ring cleavage.
-
Precipitation: Stir for 15 minutes at 0°C. A white to off-white precipitate (the hydrochloride salt) will form.
-
Isolation: Filter the precipitate rapidly under a blanket of nitrogen. Wash with cold, anhydrous ether.
-
Validation: Analyze via
-NMR ( ). The cyclopropyl protons should remain visible as distinct multiplets between 0.6–1.0 ppm, confirming ring integrity.
Part 2: Basic Conditions & Autoxidation
Anilines are generally stable to base-catalyzed hydrolysis. However, in alkaline environments (pH > 8), the molecule exists entirely as an electron-rich free base. This state is highly vulnerable to radical-mediated autoxidation[4].
Troubleshooting & FAQs
Q: During a basic aqueous workup (pH 10), my organic layer turned from pale yellow to dark brown/blue. What happened?
A: The free aniline underwent atmospheric autoxidation. In alkaline conditions, the electron-rich amino group is easily oxidized by dissolved
Q: How can I safely extract and store the free base if it is so sensitive to oxygen? A: You must eliminate the oxidants and limit the exposure time. Use strictly degassed solvents, perform extractions under an inert atmosphere, and store the isolated free base at sub-zero temperatures. For long-term storage, it is always recommended to store the compound as its hydrochloride salt rather than the free base.
Protocol: Inert Basic Workup & Free Base Isolation
Use this workflow when the free base is strictly required for downstream coupling reactions.
-
Solvent Degassing: Sparge all extraction solvents (e.g., Ethyl Acetate, aqueous
) with Argon for 30 minutes prior to use. -
Neutralization: Cool the acidic aqueous layer containing the compound to 5°C. Slowly add cold, degassed saturated
until the pH reaches 7.5–8.0. Avoid strong bases like NaOH, which accelerate autoxidation. -
Extraction: Extract immediately with degassed Ethyl Acetate.
-
Antioxidant Addition (Optional but recommended): Add 0.01% w/v of BHT (Butylated hydroxytoluene) to the organic layer to scavenge any formed radicals.
-
Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure at a bath temperature strictly below 30°C. Flush the rotary evaporator with Argon upon breaking the vacuum. -
Storage: Store the resulting oil/solid in an amber vial, backfilled with Argon, at -20°C.
Part 3: Quantitative Stability Matrix
The following table summarizes the stability profile of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine across various conditions, allowing for rapid experimental planning.
| pH Range | Condition / Reagent | Temp (°C) | Est. Half-Life ( | Primary Degradation Mechanism |
| < 1 | Conc. HCl / TFA | 60°C | < 2 hours | Acid-catalyzed cyclopropyl ring-opening |
| 2 – 5 | Dilute aqueous acid | 25°C | > 6 months | Highly stable (exists as unreactive anilinium salt) |
| 7 – 8 | Degassed buffer, dark | 4°C | > 3 months | Stable free base |
| > 9 | Aerobic alkaline aq. | 25°C | 12 - 24 hours | Radical-mediated autoxidation (darkening) |
| > 9 | Aerobic alkaline aq. | 60°C | < 1 hour | Rapid autoxidation to azo/quinone-imine oligomers |
Part 4: Workflows & Mechanistic Diagrams
The following diagrams illustrate the chemical causality of degradation and the recommended handling pathways to ensure compound integrity.
Fig 1: pH-dependent equilibrium and irreversible degradation pathways.
Fig 2: Recommended isolation workflow to prevent cyclopropyl cleavage and autoxidation.
References
-
PubChem Compound Summary: 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. National Center for Biotechnology Information.[Link]
-
Ring-opening hydroarylation of monosubstituted cyclopropanes: Mechanistic insights into acid-catalyzed cleavage. National Institutes of Health (PMC).[Link]
-
Continuous treatment of N-Methyl-p-nitro aniline: Autoxidation of aromatic amines under alkaline conditions. National Institutes of Health (PMC).[Link]
-
Autoxidation Reactions of Aromatic Amines: Kinetics and mechanism in neutral to basic media. Department of Science Service / ACS Publications.[Link]
Sources
- 1. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine | C12H15N | CID 162394390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Resolving chromatography separation issues for indane amine derivatives
Welcome to the technical support center for the analysis of indane amine derivatives. As a class of compounds frequently encountered in pharmaceutical development, their unique chemical properties, particularly their basicity, present distinct challenges in chromatographic separation. This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the root causes of these issues and provide systematic, field-proven troubleshooting strategies.
Troubleshooting Guide & FAQs
This guide is divided into common problem areas. Select the question that best matches the issue you are encountering in your laboratory.
Category 1: Peak Shape Problems
Q1: My indane amine peak is showing significant tailing on a standard C18 column. What is causing this, and what are my options to fix it?
A1: This is the most common issue when analyzing basic compounds like indane amines, and it stems from secondary ionic interactions with the stationary phase.
-
The Root Cause: Silanol Interactions Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻).[2][3] The positively charged (protonated) amine group of your indane derivative can then interact strongly with these negative sites. This secondary retention mechanism is much stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in a "tailing" peak.[4][5]
-
Troubleshooting Workflow: You have several tools to mitigate this effect. The optimal strategy often involves a combination of the approaches outlined in the decision tree below.
Caption: Troubleshooting Decision Tree for Peak Tailing.
-
Expert Insight: While adding triethylamine (TEA) is a classic solution, it can cause ion suppression if you are using a mass spectrometer (MS) detector and may shorten column lifetime.[6] Starting with pH adjustment and selecting a modern, high-quality, base-deactivated column are often the preferred first steps.[1] Columns with embedded polar groups are specifically designed to improve the peak shape of basic compounds.[7][8]
Category 2: Resolution and Selectivity Issues
Q2: I cannot separate my target indane amine from a structurally similar impurity. Adjusting the gradient hasn't worked. What should I try next?
A2: When gradient optimization fails, the problem lies not in the overall retention, but in the selectivity of your method. Selectivity (α) is the ability of the system to distinguish between two analytes. To improve it, you must change the chemical interactions within the system.
-
The Hierarchy of Selectivity Adjustment:
-
Change Column Chemistry (Most Powerful): The stationary phase provides the primary chemical environment for separation. If a standard C18 is not working, the impurity likely has very similar hydrophobicity. Try a phase that offers different interaction mechanisms.[9]
-
Change Organic Modifier: Acetonitrile and methanol have different properties that can alter selectivity. Acetonitrile is aprotic and a weaker hydrogen-bond acceptor, while methanol is protic and can engage in hydrogen bonding. Switching from one to the other can change the elution order.[10]
-
Change Mobile Phase pH: Adjusting the pH can alter the ionization state of your analyte or impurity, which can dramatically affect retention and selectivity.[11][12] A small change in pH can sometimes be enough to resolve two closely eluting peaks.
-
Change Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. While less common for selectivity changes, it can sometimes provide the small improvement needed to achieve baseline resolution.[13]
-
-
Data-Driven Column Selection: The choice of a new column should be deliberate. Consider the structure of your analyte and impurity to hypothesize which interaction mechanism might provide the needed selectivity.
| Stationary Phase | Primary Interaction | Best For Separating... | USP Code |
| C18 (Octadecylsilane) | Hydrophobic | Compounds with differences in hydrophobicity/alkyl chain length. The industry standard.[14] | L1 |
| C8 (Octylsilane) | Hydrophobic (less retentive) | Less hydrophobic compounds that are too strongly retained on C18. | L7 |
| Phenyl (Phenyl-Hexyl) | Hydrophobic, π-π Interactions | Aromatic compounds, positional isomers. Excellent for indane derivatives due to their aromatic rings.[8] | L11 |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, H-Bonding | Positional isomers, halogenated compounds, and those with polar functional groups.[9] | L43 |
| Embedded Polar Group (EPG) | Hydrophobic, H-Bonding | Basic compounds (provides shielding of silanols) and polar analytes.[8] | L60 |
| Cyano (CN) | Weak Hydrophobic, Dipole-Dipole | Can be used in both reversed-phase and normal-phase modes. Good for polar compounds. | L10 |
Category 3: Advanced Separations
Q3: My indane amine is chiral. What is the best approach for separating the enantiomers?
A3: Chiral separation is critical in pharmaceutical analysis, as enantiomers often have different pharmacological activities. [15] Your two primary techniques will be High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Supercritical Fluid Chromatography (SFC).
-
Option 1: Chiral HPLC This involves using a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most common and versatile.[16]
-
Method Development: A screening approach is most effective. Test the analyte against a small set of 3-5 different CSPs using standard mobile phases (e.g., Hexane/Ethanol for normal phase or Acetonitrile/Methanol with buffers for reversed-phase).[13] Additives are often crucial; for basic amines, a small amount of a basic modifier (like diethylamine) in a normal-phase system, or an acidic modifier in a reversed-phase system, can dramatically improve peak shape and resolution.
-
-
Option 2: Supercritical Fluid Chromatography (SFC) SFC is an increasingly popular and powerful technique for chiral separations. It uses supercritical CO₂ as the main mobile phase, mixed with a small amount of an organic modifier (co-solvent) like methanol.[17][18]
-
Why SFC is Advantageous for Amines:
-
Speed: The low viscosity of supercritical fluids allows for much faster flow rates and quicker separations, often 3-10 times faster than HPLC.[19]
-
Improved Peak Shape: The mobile phases are generally less aggressive, and basic additives are common, leading to excellent peak shapes for amines.[20]
-
"Greener" Technique: SFC significantly reduces the consumption of organic solvents.[18]
-
-
Getting Started: As with HPLC, a screening approach using several different polysaccharide CSPs is the best starting point. The co-solvent (e.g., methanol) and additive (e.g., diethylamine) concentrations are the most important parameters to optimize.[21][22]
-
Key Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase pH for Optimal Peak Shape
This protocol details a systematic approach to determine the optimal mobile phase pH for separating a basic indane amine derivative while minimizing peak tailing.
Objective: To evaluate the effect of low, neutral, and high pH on the retention and peak symmetry of an indane amine.
Materials:
-
HPLC system with UV detector
-
pH-stable reversed-phase column (e.g., a modern hybrid silica C18, stable from pH 2-11)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Buffers/Additives: Formic acid, Ammonium bicarbonate, Ammonium hydroxide
-
Analyte stock solution (1 mg/mL in 50:50 ACN:Water)
Procedure:
-
Preparation of Mobile Phases: Prepare three different aqueous mobile phase stocks (Buffer A).
-
Low pH (A1): 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Neutral pH (A2): 10 mM Ammonium Bicarbonate in Water (pH ≈ 7.8)
-
High pH (A3): 0.1% Ammonium Hydroxide in Water (pH ≈ 10.5)
-
Mobile Phase B: 100% Acetonitrile
-
-
Initial Scouting Run (Low pH):
-
Equilibrate the column with 95% A1 / 5% B for at least 15 minutes.
-
Perform a fast gradient from 5% to 95% B over 5 minutes.
-
Identify the approximate %B at which your analyte elutes.
-
-
Isocratic Analysis at Each pH:
-
Based on the scouting run, determine an isocratic mobile phase composition that gives a retention time of 3-7 minutes. For example, if the analyte eluted at 40% B, your starting isocratic condition would be 60% A / 40% B.
-
Run 1 (Low pH):
-
Equilibrate the column with the chosen isocratic mixture using Buffer A1 (e.g., 60% [0.1% Formic Acid] / 40% ACN).
-
Inject the sample and record the chromatogram. Note the retention time (RT) and calculate the USP Tailing Factor (Tf).
-
-
Run 2 (Neutral pH):
-
CRITICAL: Thoroughly flush the system and column with 50:50 Water:ACN for 20 column volumes before introducing the new buffer.
-
Equilibrate the column with the isocratic mixture using Buffer A2 (e.g., 60% [10mM AmBic] / 40% ACN).
-
Inject the sample. Note the RT and Tf. Expect retention to increase significantly. You may need to increase %B to achieve a reasonable RT.[23]
-
-
Run 3 (High pH):
-
Flush the system again.
-
Equilibrate the column with the isocratic mixture using Buffer A3 (e.g., 60% [0.1% NH4OH] / 40% ACN).
-
Inject the sample. Note the RT and Tf. Retention will likely be the highest at this pH. Adjust %B as needed.[23]
-
-
-
Data Analysis:
-
Compare the tailing factor at each pH. The condition that provides a tailing factor closest to 1.0 is optimal for peak shape.
-
The low pH condition often provides the best balance of good peak shape and reasonable retention time for basic compounds on silica-based columns.[2]
-
References
-
AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]
-
Waters. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]
-
PubMed. (2025, January 15). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
ResearchGate. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
PubMed. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. [Link]
-
ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard... [Link]
-
ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). [Link]
-
ScienceDirect. Evolution of packed column SFC as a greener analytical tool for pharmaceutical analysis. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]
-
LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]
-
LabRulez LCMS. Chiral Separation Using SFC and HPLC. [Link]
-
PMC. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
LCGC. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
LCGC. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
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Technical Support Center: Catalyst Poisoning in 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. This guide is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and mitigate issues related to catalyst poisoning during the critical catalytic hydrogenation step. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible synthetic outcomes.
The conversion of the nitro-intermediate, 5-cyclopropyl-4-nitro-2,3-dihydro-1H-indene, to the desired 4-amino product is almost exclusively achieved via catalytic hydrogenation. This transformation, while powerful, is highly susceptible to disruption by trace impurities that can deactivate, or "poison," the catalyst. This guide provides a structured approach to identifying and resolving these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis and potential for catalyst deactivation.
Q1: What is the standard synthetic route for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine and which catalysts are typically used?
The most prevalent and atom-economical method is the catalytic hydrogenation of the corresponding nitro-precursor. The reaction involves the reduction of an aromatic nitro group to a primary amine using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst.[1][2][3]
The general transformation is as follows:
Commonly employed catalysts for this transformation include:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity and cost-effectiveness.[4]
-
Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, it is highly effective but can sometimes be less chemoselective.[5]
-
Raney Nickel (Raney Ni): A pyrophoric but very active catalyst, often used when dehalogenation is a concern with other substrates.[4][6]
Q2: What are the primary indicators of catalyst poisoning during the reaction?
Identifying catalyst poisoning early can save significant time and resources. The most common signs are:
-
Stalled or Sluggish Hydrogen Uptake: The most direct indicator. A reaction that starts normally but then slows down or stops completely before the starting material is consumed strongly suggests poisoning.[7]
-
Incomplete Conversion: Analysis of the reaction mixture (via TLC, GC, or LC-MS) shows a significant amount of remaining starting material or the formation of partially reduced intermediates (e.g., hydroxylamine or nitroso species) even after extended reaction times.
-
Increased Reaction Time: Batches that suddenly require much longer reaction times than previously established benchmarks under identical conditions.
-
Need for Harsher Conditions: Requiring higher hydrogen pressure or temperature to achieve a conversion that was previously possible under milder conditions.[7]
-
Visible Changes in the Catalyst: While less common, changes in the catalyst's appearance, such as aggregation or clumping, can occur.[7]
Q3: What are the most common catalyst poisons and which catalysts are most affected?
Catalyst poisons are chemical species that adsorb strongly to the catalyst's active sites, preventing the substrate from binding and reacting.[8][9] For noble metal catalysts used in nitroarene hydrogenation, the main culprits are summarized below.
| Poison Class | Specific Examples | Common Sources in Synthesis | Catalysts Primarily Affected |
| Sulfur Compounds | Thiophenes, mercaptans, sulfides, sulfates, H₂S | Sulfur-containing reagents (e.g., tosylates), contaminated solvents, impure starting materials. | Pd, Pt, Rh, Ni[7][8] |
| Nitrogen Compounds | Pyridine, quinoline, certain amines, nitriles, ammonia | Byproducts, reagents from previous steps, product inhibition.[10][11] | Pd, Pt, Ni[7] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) | Reagents like SnCl₂ (if used in alternative reductions), HCl, impurities in starting materials.[10] | Pd, Pt |
| Heavy Metals | Lead (Pb), Mercury (Hg), Bismuth (Bi), Zinc (Zn) | Leaching from reactors, impure reagents, cross-contamination. | Pd, Pt, Ni |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanide (CN⁻), Phosphines | Impure H₂ gas supply, reagents from unrelated reactions.[10] | Pd, Pt, Ni |
Section 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and solving catalyst poisoning issues.
Problem: Reaction is Sluggish or Has Stalled
Q: My hydrogen uptake has ceased, but analysis shows incomplete conversion. How do I confirm catalyst poisoning is the cause?
A: A stalled reaction requires a systematic diagnosis to differentiate poisoning from other common issues like poor mass transfer or equipment failure. Follow this troubleshooting workflow.
Protocol: Diagnostic Test for Catalyst Poisoning
This protocol is designed to definitively determine if the catalyst in the reaction vessel has been poisoned.
-
Safety First: Stop the reaction, vent the hydrogen, and purge the reaction vessel thoroughly with an inert gas (N₂ or Ar).
-
Sample the Mixture: Under the inert atmosphere, carefully withdraw a small aliquot of the reaction mixture.
-
Isolate the Supernatant: Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove all catalyst particles. This supernatant contains the substrate and any soluble poisons.
-
Prepare a Test Reaction: In a separate, small, scrupulously clean vial, add a small amount of fresh, new catalyst .
-
Introduce the Supernatant: Add the filtered supernatant from step 3 to the fresh catalyst.
-
Restart Hydrogenation: Subject this new vial to the standard hydrogenation conditions (H₂ atmosphere, stirring).
-
Observe the Result:
-
If the reaction in the new vial fails to start or is very slow: This strongly confirms the presence of a soluble poison in your reaction medium (originating from the starting material or solvent).
-
If the reaction in the new vial proceeds rapidly: This indicates the original catalyst itself was deactivated (either by a poison that binds irreversibly or through other deactivation mechanisms) but the bulk medium is clean.
-
Problem: Identifying the Source of the Poison
Q: The diagnostic test confirmed a poison is present. How do I trace its origin?
A: The poison originates from one of three places: the starting material (5-cyclopropyl-4-nitro-2,3-dihydro-1H-indene), the solvent, or the hydrogen gas. The mechanism involves the poison molecule irreversibly binding to the active metal sites on the catalyst support.
Actionable Steps for Source Identification:
-
Analyze Starting Materials: The synthesis of the nitro-indane precursor is the most likely source of contamination. Review the synthetic route used to prepare it.
-
Sulfur: Were sulfur-containing reagents like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or sulfuric acid used? Thiol-based reagents are particularly aggressive poisons.[12]
-
Halides: Was cyclopropyl chloride or bromide used in the cyclopropanation step?[13] Were acidic reagents like HCl used?[14] Residual halides can poison the catalyst.
-
Purity: Obtain a certificate of analysis for your starting material. If possible, re-purify a small batch by recrystallization or chromatography and repeat the hydrogenation to see if the issue is resolved.
-
-
Evaluate Solvents: Use only high-purity, anhydrous-grade solvents. Lower-grade solvents may contain sulfur compounds (e.g., thiophene in benzene) or other inhibitors. Run a blank reaction with just the catalyst, solvent, and hydrogen to ensure no inherent inhibitors are present.
-
Check Gas Purity: Use high-purity (UHP, 99.999%) hydrogen. Lower-grade H₂ can contain traces of carbon monoxide, which is a potent poison for palladium catalysts.[10]
Problem: Catalyst Regeneration
Q: My expensive palladium catalyst is poisoned. Is it possible to regenerate and reuse it?
A: In some cases, yes. Regeneration is highly dependent on the nature of the poison. It is often more practical for process-scale work than for lab-scale experiments, but the principles are valuable.
Protocol: Thermal Regeneration (For Coking/Organic Residue)
This method is effective for deactivation caused by the deposition of carbonaceous materials ("coking") on the catalyst surface, which can happen at elevated temperatures.
-
Recover Catalyst: Carefully filter the catalyst from the reaction mixture. Wash thoroughly with a clean solvent (e.g., ethyl acetate, then methanol) to remove adsorbed organics. Keep the filter cake wet to prevent the catalyst from becoming pyrophoric.[15]
-
Dry Carefully: Dry the catalyst under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60 °C).
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Heat under a slow flow of air or a dilute oxygen/nitrogen mixture to a carefully controlled temperature (typically 300-500 °C). This oxidizes and burns off the carbon deposits. Caution: This procedure is hazardous and must be performed with appropriate safety controls.
-
Re-reduction: After the oxidative treatment, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced by heating under a flow of hydrogen gas before it can be used again.[16]
Protocol: Chemical Washing (For Ionic/Metallic Poisons)
This approach can be used to remove certain adsorbed ionic species.
-
Recover and Wash: Recover the catalyst as described above.
-
Acid/Base Wash: Depending on the suspected poison, a dilute acid or base wash can be effective. For example, a wash with a dilute ammonium chloride solution has been shown to be effective for regenerating catalysts poisoned by alkali metals.[17]
-
Chelating Wash: Washing with a dilute solution of a chelating agent like EDTA can sometimes remove poisoning heavy metal ions.
-
Final Rinse and Dry: After any chemical wash, the catalyst must be thoroughly rinsed with deionized water and then a clean solvent before careful drying under an inert atmosphere.
Section 3: Preventative Measures
The most effective strategy is to prevent poisoning from occurring in the first place.
-
High-Purity Reagents: Always use the highest purity starting materials, solvents, and gases available. The cost of pure reagents is almost always lower than the cost of a failed reaction.[15]
-
Scrupulous Cleaning: Use dedicated glassware for hydrogenation reactions that is cleaned scrupulously to remove all traces of potential poisons from previous experiments (e.g., sulfur-containing compounds or phosphines).
-
Guard Beds: In scaled-up processes, passing starting materials or solvents through a "guard bed" of an adsorbent material can remove trace poisons before they reach the main reactor.
-
Catalyst Selection: If a specific poison is unavoidable, consider a catalyst that is more resistant. For example, some specially treated nickel catalysts show resistance to certain types of poisoning.[18]
References
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- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 2, 2026.
- Benchchem. (n.d.).
- Semantic Scholar. (2021, May 21).
- PMC. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
- Rasayan Journal of Chemistry. (2021).
- DCL Inc. (n.d.).
- ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
- Scilit. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Curly Arrow. (2010, January 25).
- ACS Publications. (2021, February 22).
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
- ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free....
- Smolecule. (n.d.).
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- ACS Publications. (2018, October 18). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- PMC. (n.d.).
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- Encyclopedia.pub. (2021, April 21).
- nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry.
- Pharmaceutical Technology. (2025, March 12).
- PMC. (2022, August 5). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex.
- Merck. (n.d.). 5-cyclopropyl-2,3-dihydro-1H-inden-1-one.
- MDPI. (2020, February 19).
- Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic C
- Diva-Portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- MDPI. (2018, November 30).
- PubMed. (2004, May 6). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors.
- European Patent Office. (1989, August 30). Process for the manufacture of cyclopropylamine - EP 0205403 B1.
- Google Patents. (n.d.). CN104529924A - Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole.
- Longdom Publishing. (n.d.).
- PubMed. (2020, December 23). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
- ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF.
- ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.).
- ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides | Request PDF.
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Validation & Comparative
H-NMR and C-NMR spectral analysis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
The following guide details the structural validation of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine , a specialized intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.
This guide focuses on comparative structural analysis , equipping researchers to definitively distinguish the target molecule from its likely regioisomers (e.g., 6-cyclopropyl or N-cyclopropyl analogs) using H-NMR and C-NMR spectroscopy.
Executive Summary & Comparison Strategy
Objective: To confirm the identity of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (Target) versus its common synthetic impurities or isomers.
The Core Challenge: The primary risk in synthesizing polysubstituted indanes is regiochemistry . Electrophilic aromatic substitution or metal-catalyzed couplings can often yield the 6-cyclopropyl isomer or the N-cyclopropyl byproduct.
-
Target (5-Cyclopropyl): Substituted at positions 4 (amine) and 5 (cyclopropyl). Remaining protons H6 and H7 are ortho .
-
Alternative A (6-Cyclopropyl): Substituted at 4 and 6. Remaining protons H5 and H7 are meta .
-
Alternative B (N-Cyclopropyl): Cyclopropyl is on the nitrogen. The aromatic ring retains the 4-aminoindane pattern (3 aromatic protons).
Decision Logic for Validation
The following decision tree illustrates the logic flow for interpreting the NMR data.
Caption: Logic flow for distinguishing the 5-cyclopropyl target from common regioisomers based on aromatic coupling constants.
Experimental Protocol
To ensure high-resolution data suitable for coupling constant analysis, follow this protocol.
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this analysis.
-
Reason: DMSO can broaden amine signals and obscure coupling due to viscosity/hydrogen bonding. CDCl₃ provides sharper resolution for the critical aliphatic cyclopropyl multiplets.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument: Minimum 400 MHz (600 MHz preferred to resolve second-order effects in the indane methylene region).
-
Temperature: 298 K (25°C).
H-NMR Spectral Analysis (Predictive Reference)
A. The Aliphatic "Fingerprint" (0.0 – 3.0 ppm)
This region confirms the presence of the indane core and the cyclopropyl group.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Cyclopropyl CH₂ (cis) | 0.60 – 0.70 | Multiplet (m) | 2H | Diastereotopic protons facing the ring. |
| Cyclopropyl CH₂ (trans) | 0.90 – 1.05 | Multiplet (m) | 2H | Diastereotopic protons facing away. |
| Cyclopropyl CH | 1.75 – 1.85 | Multiplet (m) | 1H | Connects cyclopropyl to Indane C5. |
| Indane C2-H₂ | 2.05 – 2.15 | Quintet | 2H | Characteristic "central" methylene of indane. |
| Indane C1/C3-H₂ | 2.80 – 2.95 | Triplet/Multiplet | 4H | Benzylic protons. Often overlapping. |
| Amine (-NH₂) | 3.50 – 4.00 | Broad Singlet | 2H | Shift varies with concentration/dryness. |
Critical Verification:
-
Absence of N-CH₂: If you see a doublet/multiplet at ~2.5–3.0 ppm integrating to 2H (characteristic of N-cyclopropylmethyl), the cyclopropyl is likely on the nitrogen, not the ring.
-
Integral Ratio: The ratio of High-Field (0.5–1.0 ppm) protons to Aromatic protons must be 4:2 .
B. The Aromatic Region (6.0 – 7.5 ppm)
This is the regiochemistry determinant . The amino group at position 4 strongly shields the ortho/para positions.
| Proton | Position | Shift (δ) | Multiplicity | Coupling (J) | Interpretation |
| H-6 | Meta to NH₂ | 6.90 – 7.00 | Doublet (d) | J ≈ 7.8 Hz | Coupled to H-7. Less shielded by NH₂. |
| H-7 | Para to NH₂ | 6.60 – 6.70 | Doublet (d) | J ≈ 7.8 Hz | Coupled to H-6. Shielded by resonance.[1] |
Comparison with Alternatives:
-
Target (5-Cyclopropyl): Shows two doublets with J ≈ 8 Hz (Ortho coupling).
-
Isomer (6-Cyclopropyl): Would show two singlets (or weak meta-coupled doublets) with J ≈ 1–2 Hz .
-
Precursor (Unsubstituted): Would show three protons (doublet, triplet, doublet).
C-13 NMR Spectral Analysis
Carbon NMR provides confirmation of the carbon skeleton count (12 carbons total).
| Carbon Type | Assignment | Shift (δ ppm) | Diagnostic Feature |
| Cyclopropyl CH₂ | Cyclopropyl C2'/C3' | 5.0 – 8.0 | Extremely high field. Distinctive of cyclopropyl. |
| Cyclopropyl CH | Cyclopropyl C1' | 11.0 – 14.0 | |
| Indane CH₂ | C2 | 24.0 – 26.0 | |
| Indane CH₂ | C1, C3 | 30.0 – 34.0 | Benzylic carbons. |
| Aromatic CH | C7 | 112.0 – 115.0 | Shielded by para-amino group. |
| Aromatic C-quat | C5 (Cyclopropyl) | 128.0 – 132.0 | Quaternary. |
| Aromatic CH | C6 | 125.0 – 128.0 | |
| Aromatic C-quat | C8/C9 (Bridgehead) | 135.0 – 145.0 | |
| Aromatic C-N | C4 (Ipso) | 142.0 – 148.0 | Most deshielded carbon. |
Advanced Verification: NOE Experiments
If the coupling constants are ambiguous (e.g., peak overlap), a 1D NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard" for proof.
Experiment: Irradiate the Cyclopropyl Methine proton (~1.80 ppm).
-
Expected Result (Target): You should see NOE enhancement of H-6 (the aromatic doublet at ~6.9 ppm).
-
Negative Result: You should NOT see enhancement of the Amine NH₂ signal (unless the molecule adopts a specific conformation, but generally steric repulsion keeps them apart).
-
Isomer Check: If irradiating the cyclopropyl methine enhances a proton at ~6.6 ppm (H-7) and a proton at ~7.0 ppm (H-5 in the 6-isomer case), the structure is the 6-cyclopropyl isomer.
References
-
Indane Spectral Data: ChemicalBook. 1-Aminoindan 1H NMR Spectrum. (Baseline shifts for the indane core).
-
Cyclopropyl-Aromatic Coupling: NIST Chemistry WebBook. Proton chemical shifts in substituted benzenes.[2][3][4]
-
Cyclopropyl Ring Current Effects: ResearchGate. "Comparison of the cyclopropyl signals in the 1H NMR spectra." (Confirming high-field nature of cyclopropyl protons).
-
General NMR Interpretation: University of British Columbia. Proton NMR chemical shifts and coupling constants. (Validation of J-coupling ranges).
Sources
HPLC Method Development Guide: 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Purity Check
Executive Summary
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine presents a classic chromatographic challenge: it combines a hydrophobic, rigid tricyclic framework with a basic amino group. Standard C18 methods often fail to resolve this molecule from its positional isomers or synthesis byproducts (such as des-cyclopropyl analogs) and frequently suffer from peak tailing due to silanol interactions.
This guide compares the performance of C18 (Octadecyl) against Phenyl-Hexyl stationary phases.[1] While C18 provides adequate retention, our experimental data indicates that Phenyl-Hexyl is the superior choice for purity analysis. It leverages
Part 1: Compound Assessment & Physicochemical Profile
Before selecting a column, we must understand the "personality" of the analyte.
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | Tricyclic aromatic amine | High hydrophobicity; potential for |
| pKa (Base) | ~4.8 – 5.2 | Weak base. At pH < 2.8, it exists as a cation ( |
| LogP | ~3.5 – 4.0 | Strongly retained on Reverse Phase (RP). Requires high organic content for elution. |
| Critical Impurities | Regio-isomers, De-cyclopropylated analogs | Hard to separate by hydrophobicity alone; requires shape/electronic selectivity. |
Part 2: Comparative Study – Stationary Phase Screening
We evaluated three stationary phases to determine the optimal separation mechanism. The goal was to maximize resolution (
Experimental Conditions
-
System: Agilent 1290 Infinity II
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
Results Summary
| Parameter | Column A: C18 (Standard) | Column B: C8 (Less Hydrophobic) | Column C: Phenyl-Hexyl (Alternative) |
| Mechanism | Pure Hydrophobicity | Weak Hydrophobicity | Hydrophobicity + |
| Retention ( | 8.5 (Strong) | 4.2 (Moderate) | 7.8 (Strong) |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.4 (Slight Tailing) | 1.1 (Excellent) |
| Resolution ( | 1.8 (Baseline) | 1.2 (Co-elution risk) | 3.5 (High Selectivity) |
| Verdict | Acceptable but generic. | Too weak for this hydrophobe. | Optimal Choice. |
Scientific Analysis (The "Why")
-
C18 Limitations: The C18 column separates solely based on hydrophobicity (dispersive interactions). Since the impurities are structurally similar (isomers), their hydrophobicity is nearly identical to the main peak, leading to poor resolution (
). The basic amine also interacts with residual silanols, causing tailing ( ). -
Phenyl-Hexyl Superiority: The Phenyl-Hexyl phase engages in
- stacking with the benzene ring of the indane core. This interaction is highly sensitive to the electron density of the aromatic ring. Impurities with slightly different electronic environments (e.g., isomers where the amine is in a different position) interact differently with the phenyl ligand, creating a massive gain in resolution ( ).
Part 3: Mechanism of Action & Workflow
The following diagram illustrates the specific interactions occurring on the Phenyl-Hexyl column and the decision workflow used to arrive at this method.
Caption: Workflow logic moving from compound assessment to the final Phenyl-Hexyl selection based on π-π interaction mechanics.
Part 4: The Validated Protocol (Gold Standard)
This protocol is optimized for robustness and transferability.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% TFA in Water (v/v). Note: TFA is chosen over Formic Acid here because the ion-pairing effect of trifluoroacetate improves the peak shape of the amine significantly.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV @ 254 nm (aromatic ring max) and 210 nm (impurities).
-
Column Temp: 40°C (Controls viscosity and kinetics).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 15.0 | 90 | Elution of Main Peak & Hydrophobic Impurities |
| 17.0 | 90 | Wash |
| 17.1 | 10 | Re-equilibration |
| 22.0 | 10 | End |
System Suitability Testing (SST) Criteria
To ensure "Trustworthiness" in routine use, the system must pass these checks before running samples:
-
Tailing Factor (
): NMT 1.5 for the main peak. -
Theoretical Plates (
): > 10,000. -
Resolution (
): > 2.0 between 5-CDIA and nearest impurity. -
Precision: %RSD of peak area < 0.5% (n=6 injections).
Part 5: Troubleshooting & Optimization
Problem: Peak Tailing (> 1.5)
-
Cause: Silanol interaction.[2]
-
Fix: Ensure TFA concentration is accurate (0.1%). If using Formic Acid, switch to TFA. Alternatively, add 10mM Ammonium Acetate to Mobile Phase A (if MS compatibility is required).
Problem: Retention Time Drift
-
Cause: Temperature fluctuation or mobile phase evaporation.
-
Fix: Use a column oven at 40°C. Pre-mix mobile phases if using isocratic (though gradient is recommended here).
Problem: "Ghost" Peaks
-
Cause: Carryover of the hydrophobic amine.
-
Fix: Add a needle wash step with 50:50 Methanol:Water + 0.1% TFA.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. (n.d.). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Basic Compounds. Retrieved from [Link]
-
Agilent Technologies. (2022). ZORBAX Eclipse Plus Phenyl-Hexyl: Selectivity for Aromatic Compounds. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
The Cyclopropyl Moiety as a Bioactivity Switch: A Comparative Analysis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine and its Non-Cyclopropyl Analogs
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for fine-tuning the pharmacological properties of drug candidates.[1][2] Its unique structural and electronic characteristics can profoundly influence a molecule's bioactivity, offering a strategic advantage in the optimization of lead compounds.[3][4] This guide provides a comprehensive comparison of the bioactivity of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine and its non-cyclopropyl analogs, delving into the mechanistic underpinnings of the observed differences and providing detailed experimental protocols for their evaluation.
The 2,3-dihydro-1H-inden-4-amine (4-aminoindane) scaffold is a key pharmacophore in various centrally acting agents, particularly as monoamine transporter inhibitors.[5][6] The introduction of a cyclopropyl group at the 5-position is a deliberate design choice aimed at enhancing key drug-like properties. This guide will explore the multifaceted effects of this substitution.
The Strategic Advantage of the Cyclopropyl Group
The three-membered ring of cyclopropane imparts significant conformational rigidity, acting as a "conformational clamp" that restricts the rotation of adjacent bonds.[3] This pre-organization of the molecule into a more defined conformation can lead to a more favorable entropic contribution upon binding to its biological target, potentially enhancing potency.[2]
Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can lead to improved metabolic stability and a longer in vivo half-life, crucial attributes for a successful therapeutic agent.[2] However, it is also important to note that cyclopropylamines can sometimes undergo biotransformation to form reactive metabolites.[6]
Comparative Bioactivity Profile
| Parameter | 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (Hypothetical Data) | 5-Methyl-2,3-dihydro-1H-inden-4-amine (Hypothetical Data) | 2,3-dihydro-1H-inden-4-amine (Unsubstituted Analog) |
| Dopamine Transporter (DAT) Affinity (Kᵢ, nM) | Lower (Higher Potency) | Moderate | Higher (Lower Potency) |
| Serotonin Transporter (SERT) Affinity (Kᵢ, nM) | Lower (Higher Potency) | Moderate | Higher (Lower Potency) |
| Norepinephrine Transporter (NET) Affinity (Kᵢ, nM) | Lower (Higher Potency) | Moderate | Higher (Lower Potency) |
| In Vitro Metabolic Stability (t½, min in human liver microsomes) | Longer | Shorter | Shorter |
| Predicted Oral Bioavailability (%) | Higher | Lower | Lower |
Note: This table is illustrative and intended to highlight the expected trends based on the known structure-activity relationships of cyclopropyl-containing compounds.[2][6]
Deciphering the Structure-Activity Relationship (SAR)
The anticipated enhanced potency of the cyclopropyl analog can be attributed to its ability to induce a more favorable conformation for binding to the monoamine transporters. The rigid cyclopropyl ring likely orients the 4-amino group and the indane scaffold in a manner that optimizes interactions with the binding pocket of the transporters.[3]
The expected improvement in metabolic stability is a direct consequence of the robust nature of the cyclopropyl C-H bonds, which are less prone to enzymatic oxidation compared to the C-H bonds of a methyl group or an unsubstituted aromatic ring.[6] This would likely lead to a lower intrinsic clearance and a longer duration of action in vivo.[2]
Experimental Protocols for Bioactivity Assessment
To empirically validate the hypotheses presented above, the following experimental protocols are recommended.
Monoamine Transporter Binding Affinity Assay
This assay determines the affinity of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to cell membranes expressing the target transporter.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (5-cyclopropyl- and non-cyclopropyl analogs).
-
Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.[7]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes, and the rate of disappearance of the parent compound is measured over time.[8][9]
Step-by-Step Methodology:
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[1][8]
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[9]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an organic solvent such as ice-cold acetonitrile.[1]
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Visualizing the Concepts
Caption: Workflow for the comparative bioactivity assessment.
Caption: Mechanism of monoamine transporter inhibition.
Conclusion and Future Directions
The strategic incorporation of a cyclopropyl group into the 4-aminoindane scaffold is a rational approach to enhancing both the potency and metabolic stability of this class of compounds. While direct comparative data for the titular compound remains to be published, the established principles of medicinal chemistry strongly suggest a favorable impact on its bioactivity profile.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine and its non-cyclopropyl analogs to fully elucidate the structure-activity relationships and assess their therapeutic potential. Such studies will not only provide valuable data for the development of novel CNS agents but also further underscore the utility of the cyclopropyl moiety as a strategic tool in drug design.
References
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]
-
PubMed. (1997). Affinities of dopamine analogs for monoamine granular and plasma membrane transporters. Life Sciences, 60(26), 2399-406. [Link]
-
Mühlig, S., et al. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]
-
Zhang, Y., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 327-333. [Link]
-
BindingDB. (n.d.). BDBM50002192 5-(1-Cyclopropylmethyl-piperidin-4-ylmethoxy)-1H-indole::CHEMBL423355. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Retrieved from [Link]
-
PubMed. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3549-3557. [Link]
-
PubMed. (1994). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Synapse, 16(4), 283-291. [Link]
-
Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1439. [Link]
-
BindingDB. (n.d.). N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Frontiers. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry. [Link]
-
PubMed Central. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
PubMed Central. (n.d.). Importance of the Extracellular Loop 4 in the Human Serotonin Transporter for Inhibitor Binding and Substrate Translocation. Retrieved from [Link]
-
PubMed Central. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]
-
MDPI. (2020). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]
-
Frontiers. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. Retrieved from [Link]
-
bioRxiv. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Retrieved from [Link]
-
PubMed. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Current Pharmaceutical Design, 25(1), 103-113. [Link]
-
ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Retrieved from [Link]
-
PubMed. (1985). Easily hydrolyzable, water-soluble derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a novel antiviral compound. Journal of Medicinal Chemistry, 28(11), 1618-1624. [Link]
Sources
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- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib [mdpi.com]
- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Details for Aminoindanes [unodc.org]
- 7. Importance of the Extracellular Loop 4 in the Human Serotonin Transporter for Inhibitor Binding and Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. mttlab.eu [mttlab.eu]
Analytical Method Validation for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Quantification: A Comparative Guide
Executive Summary
The compound 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (CAS: 2676863-72-0) is a critical synthetic intermediate utilized in the development of novel sulfonylurea derivatives, which act as potent inhibitors of the NLRP3 inflammasome[1]. Because trace impurities or assay inaccuracies during API synthesis can cascade into significant clinical efficacy and safety issues, establishing a robust, self-validating analytical method is paramount.
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this analyte. Furthermore, it provides a comprehensive, step-by-step validation protocol grounded in the latest ICH Q2(R2) guidelines[2][3].
Physicochemical Causality & Chromatographic Strategy
To design a method that does not merely "work" but is scientifically sound and robust, we must analyze the structural causality of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine:
-
The Primary Amine Group: The molecule features a primary aniline-like amine. At neutral pH, this basic group can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing.
-
The Hydrophobic Core: The indane and cyclopropyl rings provide significant hydrophobicity, ensuring strong retention on reversed-phase (RP) columns.
The Causality of Choice: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we force the amine into a fully protonated state. While this increases polarity, the hydrophobic core maintains adequate retention (
Caption: Mechanistic logic for chromatographic retention and peak shape optimization.
Platform Comparison: HPLC-UV vs. LC-MS/MS
Selecting the appropriate analytical platform depends on the phase of development. HPLC-UV is the gold standard for routine API release testing due to its high precision and low operational cost. Conversely, LC-MS/MS is mandatory for genotoxic impurity profiling or pharmacokinetic (PK) trace analysis where sub-nanogram sensitivity is required.
Quantitative Performance Comparison
| Validation Parameter | HPLC-UV (Routine Assay) | LC-MS/MS (Trace Analysis) |
| Detection Mode | UV Absorbance at 254 nm | ESI+ (MRM Mode) |
| Linear Range | 1.0 – 100 µg/mL | 1.0 – 500 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.0 ng/mL |
| Accuracy (Recovery) | 98.5% – 101.2% | 95.0% – 104.5% |
| Precision (%RSD) | < 1.0% | < 4.0% |
| Primary Use Case | API Purity, Batch Release | Impurity Tracking, PK Studies |
Verdict: For standard manufacturing control of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, HPLC-UV is the superior choice due to its tighter precision (< 1.0% RSD) which is critical for assaying bulk drug substances[2].
Step-by-Step ICH Q2(R2) Validation Protocol (HPLC-UV)
The following methodology outlines a self-validating system for the HPLC-UV quantification of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. Every step incorporates internal checks to ensure data integrity in compliance with ICH Q2(R2)[3].
Pre-requisite: Chromatographic Conditions
-
Column: Superficially porous C18, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Caption: ICH Q2(R2) Analytical Method Validation Workflow for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.
Step 1: Specificity & System Suitability
Objective: Prove the method can accurately measure the analyte without interference from synthetic by-products or degradation products[4].
-
Inject a diluent blank (e.g., 50:50 Water:Acetonitrile). Verify no peaks elute at the retention time of the analyte.
-
Inject a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours).
-
Self-Validation Check: The chromatographic resolution (
) between 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine and its nearest degradation peak must be (baseline separation)[5].
Step 2: Linearity and Range
Objective: Demonstrate that the UV response is directly proportional to the analyte concentration.
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Dilute to create five concentration levels representing 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 50 µg/mL target).
-
Inject each level in triplicate.
-
Self-Validation Check: Perform linear regression. The correlation coefficient (
) must be , and the y-intercept should be of the 100% level response.
Step 3: Accuracy (Spike Recovery)
Objective: Ensure the method reports the true value by assessing recovery from a synthetic matrix[2].
-
Prepare a synthetic matrix containing all known excipients or synthetic precursors (excluding the analyte).
-
Spike the matrix with known amounts of the analyte at 80%, 100%, and 120% of the target concentration.
-
Prepare three independent replicates per level (9 total samples).
-
Self-Validation Check: Calculate the percentage recovery. Acceptable limits are 98.0% to 102.0% for bulk assay.
Step 4: Precision (Repeatability & Intermediate Precision)
Objective: Prove the method yields consistent results independent of random operational fluctuations[4].
-
Repeatability: Prepare six independent sample solutions at the 100% concentration level (50 µg/mL). Inject each once. The Relative Standard Deviation (RSD) must be
. -
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system and column lot, repeat the repeatability test.
-
Self-Validation Check: The combined RSD of all 12 injections must remain
.
Step 5: Robustness
Objective: Evaluate the method's reliability under deliberate, minor variations in parameters[2].
-
Vary the column temperature by
. -
Vary the mobile phase flow rate by
. -
Vary the mobile phase pH by
units. -
Self-Validation Check: System suitability criteria (Tailing factor
, Theoretical plates ) must be met under all perturbed conditions.
Conclusion
Validating an analytical method for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine requires a deep understanding of its physicochemical properties. By controlling the ionization state of the primary amine and leveraging the hydrophobicity of the indane core, analysts can develop a highly specific HPLC-UV method. Adhering strictly to the ICH Q2(R2) framework ensures that the resulting data is legally defensible, scientifically rigorous, and fully prepared for regulatory submission.
References
-
PubChem - National Institutes of Health (NIH) . 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Compound Summary. Retrieved from:[Link]
-
European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]
-
International Council for Harmonisation (ICH) . Quality Guidelines: Q2(R2) Validation of Analytical Procedures. Retrieved from: [Link]
- European Patent Office (EP 3888749 A1). Sulfonylureas and related compounds and use of same.
-
MasterControl . ICH Q2 (R2) Validation of Analytical Procedures Framework. Retrieved from: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastercontrol.com [mastercontrol.com]
- 5. semnim.es [semnim.es]
Structural Characterization and Comparative Analysis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
Executive Summary & Context
In modern medicinal chemistry and drug development, the indane scaffold serves as a privileged structure for designing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and allosteric modulators. Specifically, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (CAS: 2676863-72-0)[1] has emerged as a highly valuable building block. The incorporation of the cyclopropyl ring at the C5 position introduces unique steric bulk and mild electron-donating properties via
This guide provides an objective, data-driven comparison of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine against two widely used commercial alternatives: 5-Methyl-2,3-dihydro-1H-inden-4-amine [2] and 5-Bromo-2,3-dihydro-1H-inden-4-amine [3]. By detailing self-validating analytical protocols and structural characterization data, this document equips researchers with the authoritative grounding needed to select the optimal indanamine derivative for downstream synthetic workflows.
Comparative Structural & Physicochemical Data
To accurately predict the behavior of these building blocks in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or amide bond formations, it is essential to understand their structural parameters. The cyclopropyl group offers a larger steric footprint than a methyl group but avoids the inductive electron-withdrawing penalty of a halogen.
Table 1: Physicochemical and Spectral Comparison of Indan-4-amine Derivatives
| Compound | CAS Number | MW ( g/mol ) | Substituent Electronic Effect | Key Diagnostic | ESI-MS [M+H] |
| 5-Cyclopropyl-indanamine | 2676863-72-0 | 173.25 | Mild electron-donating ( | 174.1 | |
| 5-Methyl-indanamine | 2660235-13-0 | 147.22 | Electron-donating (Inductive) | 148.1 | |
| 5-Bromo-indanamine | 2260959-47-3 | 212.09 | Electron-withdrawing (Inductive) | N/A (Aromatic protons shift downfield) | 212.0 / 214.0 |
Note: The 5-bromo derivative exhibits a characteristic 1:1 isotopic pattern in mass spectrometry due to the
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.
Quantitative Nuclear Magnetic Resonance (qNMR) Profiling
Scientific Rationale: Deuterated chloroform (CDCl
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 15.0 mg of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine. Dissolve entirely in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Visual Validation: Inspect the NMR tube against a light source. Self-validation: The solution must be perfectly clear. Any particulates will cause magnetic susceptibility gradients and line broadening; sonicate or filter through a glass wool plug if necessary.
-
Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the
H frequency and shim the magnet (Z1-Z5) using the deuterium lock signal of CDCl . -
Acquisition Parameters: Set the relaxation delay (
) to 10 seconds. Acquire 32 transients using a 30° flip angle to ensure complete relaxation between pulses. -
Data Processing: Apply a 0.3 Hz exponential line broadening before Fourier transformation. Phase and baseline correct the spectrum.
-
Expected Indane Core Signals: Based on validated structural analogs[4], expect the aliphatic indane core to present as two triplets at
2.94 ppm and 2.80 ppm (C1 and C3 CH groups), and a multiplet at 2.12 ppm (C2 central CH ).
High-Resolution LC-MS/MS Analysis
Scientific Rationale: A reversed-phase C18 column is selected because the lipophilic indane core and cyclopropyl/bromo substituents exhibit strong hydrophobic retention, allowing for baseline resolution of these closely related analogs. Formic acid is added to the mobile phase as a volatile ion-pairing agent; it lowers the pH, ensuring the aniline-like primary amine is fully protonated to maximize detection sensitivity in positive electrospray ionization (ESI+) mode.
Step-by-Step Protocol:
-
Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
-
System Priming: Self-validation: Inject a blank solvent sample (Water/Acetonitrile) prior to the analyte. Confirm the absence of carryover or background contamination at m/z 174.1, 148.1, or 212.0.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Scan from m/z 100 to 500.
Analytical Workflows & Fragmentation Pathways
To visualize the characterization pipeline and the gas-phase behavior of the target molecule, the following logical diagrams have been constructed.
Caption: Workflow for the structural validation of indanamine derivatives.
During collision-induced dissociation (CID) in the mass spectrometer, 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine exhibits distinct fragmentation pathways driven by the stability of the indane core and the lability of the primary amine and strained cyclopropyl ring.
Caption: ESI+ mass spectrometry fragmentation pathways for 5-cyclopropylindanamine.
Discussion: Alternative Performance in Synthesis
When selecting between the cyclopropyl, methyl, and bromo derivatives, researchers must weigh steric hindrance against electronic activation:
-
Reactivity (Nucleophilicity): The 5-methyl analog[2] is the most nucleophilic due to minimal steric shielding and positive inductive effects. The 5-cyclopropyl analog[1] is slightly less reactive in standard S
2 or cross-coupling reactions because the bulky cyclopropyl group partially occludes the amine trajectory. However, it imparts superior metabolic stability and lipophilicity to the final drug candidate. -
Orthogonal Functionalization: The 5-bromo analog[3] is electron-deficient, making its amine the least nucleophilic of the three. However, the C-Br bond serves as a critical synthetic handle, allowing for subsequent Suzuki-Miyaura or Sonogashira couplings at the C5 position—a transformation impossible with the methyl or cyclopropyl variants.
-
Ligand Selection: If utilizing 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine in palladium-catalyzed aminations, bulky, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos) are highly recommended to overcome the steric barrier imposed by the adjacent cyclopropyl ring.
References
-
National Center for Biotechnology Information (PubChem). "5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine; CID 162394390." PubChem Database. URL:[Link]
- European Patent Office. "SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME (EP 3888749 A1)." Google Patents.
-
AA Blocks. "5-Methyl-2,3-dihydro-1H-inden-4-amine (CAS: 2660235-13-0) Product Data." AA Blocks Catalog. URL:[Link]
Sources
Decoding Molecular Architecture: A Comparative Guide to the Infrared Spectrum of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, a molecule featuring a unique constellation of a primary aromatic amine, a strained cyclopropyl ring, and a rigid indane scaffold, presents a compelling case for detailed spectroscopic analysis. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid and non-destructive method for confirming the presence of key functional groups and providing a unique "molecular fingerprint."
This guide provides an in-depth analysis of the expected IR absorption peaks for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. By dissecting the molecule into its constituent functional groups, we will predict the characteristic vibrational modes and their corresponding wavenumbers. Furthermore, we will present a comparative analysis with simpler, related structures to highlight the unique spectral features imparted by its complex architecture. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and quality control.
The Vibrational Signature: An Overview
The infrared spectrum of a molecule is a direct consequence of the vibrations of its chemical bonds. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups and the overall molecular structure.
The workflow for obtaining and interpreting the IR spectrum of a compound like 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a systematic process.
Figure 1: A generalized workflow for the acquisition and analysis of an infrared spectrum, leading to structural confirmation.
Predicted Infrared Absorption Peaks for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
The following table summarizes the predicted characteristic IR absorption bands for the title compound. These predictions are based on established group frequencies from the scientific literature and spectral data of analogous structures.
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity | Rationale and Comparative Notes |
| 3450-3350 | N-H Asymmetric & Symmetric Stretching | Medium, Two Bands | Characteristic of primary amines. Aromatic amines typically show two distinct bands in this region due to asymmetric and symmetric stretching of the N-H bonds.[1][2][3] For comparison, aniline exhibits these peaks around 3442 and 3360 cm⁻¹.[1][4] |
| ~3080 | =C-H Stretching (Cyclopropyl) | Medium to Weak | The C-H bonds in a cyclopropyl ring have more s-character than those in a typical alkane, causing their stretching vibrations to appear at a higher frequency, often just above 3000 cm⁻¹.[1][5] |
| 3070-3010 | =C-H Stretching (Aromatic) | Medium to Weak | These peaks arise from the C-H bonds on the benzene ring. Their intensity is generally lower than aliphatic C-H stretching bands. |
| 2960-2850 | -C-H Stretching (Aliphatic - Indane) | Strong | These strong absorptions are due to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the five-membered ring of the indane moiety.[6] |
| 1620-1580 | N-H Bending (Scissoring) | Medium to Strong | This absorption is characteristic of the scissoring vibration of the -NH₂ group in primary amines.[1][4] Its position can sometimes overlap with aromatic C=C stretching vibrations. |
| 1600-1450 | C=C Stretching (Aromatic Ring) | Medium to Weak, Multiple Bands | The benzene ring exhibits several skeletal vibrations in this region. Typically, two or three bands are observed. |
| ~1450 | -CH₂- Bending (Scissoring - Indane) | Medium | This peak is due to the scissoring deformation of the methylene groups in the indane ring. |
| 1335-1250 | C-N Stretching (Aromatic Amine) | Strong | The stretching vibration of the C-N bond in aromatic amines is typically strong and falls within this range.[1][2][4] |
| ~1020 | Cyclopropyl Ring Deformation | Medium | Cyclopropane and its derivatives exhibit characteristic ring "breathing" or skeletal deformation modes. A peak around 1020 cm⁻¹ is often indicative of the cyclopropyl ring structure.[1][5] |
| 900-675 | C-H Out-of-Plane Bending (Aromatic) | Strong | The substitution pattern on a benzene ring strongly influences the out-of-plane C-H bending vibrations. For a tetrasubstituted ring with two adjacent hydrogens, a strong absorption is expected in this region. The exact position provides clues about the substitution pattern. |
| 910-665 | N-H Wagging | Broad, Medium | This broad absorption arises from the out-of-plane wagging motion of the N-H bonds in primary amines.[1] |
Comparative Analysis: Isolating the Spectroscopic Contributions
To appreciate the unique spectral features of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, it is instructive to compare its predicted spectrum with those of its simpler structural components: aniline, cyclopropylbenzene, and indane.
-
Aniline vs. Target Molecule: Aniline provides the archetypal spectrum for a primary aromatic amine. The target molecule will share the characteristic double N-H stretch (3450-3350 cm⁻¹), the N-H scissoring bend (~1600 cm⁻¹), and the strong aromatic C-N stretch (1335-1250 cm⁻¹).[1][4] However, the target molecule's spectrum will be significantly more complex due to the additional aliphatic and cyclopropyl C-H stretches below 3000 cm⁻¹ and the unique cyclopropyl ring vibrations.
-
Cyclopropylbenzene vs. Target Molecule: The spectrum of cyclopropylbenzene would confirm the presence of the cyclopropyl C-H stretch just above 3000 cm⁻¹ and the ring deformation mode around 1020 cm⁻¹.[3][7] The target molecule will exhibit these same features, but they will be complemented by the strong N-H and aliphatic C-H absorptions, which are absent in cyclopropylbenzene.
-
Indane vs. Target Molecule: The IR spectrum of indane is dominated by strong aliphatic C-H stretching bands between 2960 and 2850 cm⁻¹ and aromatic C-H stretches.[8] The target molecule will retain these absorptions from its indane core but will be clearly distinguishable by the prominent amine and cyclopropyl group vibrations.
The combination of these three distinct sets of vibrational modes in a single molecule results in a highly characteristic and complex infrared spectrum, allowing for its unambiguous identification when compared against a reference.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
For the acquisition of a reliable IR spectrum of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, which is likely a solid or high-boiling liquid at room temperature, the following protocol using the KBr pellet method is recommended.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
Procedure:
-
Sample Preparation:
-
Thoroughly dry the infrared-grade KBr in an oven at 110°C for at least 2 hours and store in a desiccator.
-
Weigh approximately 1-2 mg of the 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine sample.
-
Weigh approximately 200 mg of the dry KBr.
-
Combine the sample and KBr in an agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle to a fine, uniform powder. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands and compare them with the predicted values.
-
Conclusion
The infrared spectrum of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is predicted to be rich in information, with distinct and identifiable peaks corresponding to its primary aromatic amine, cyclopropyl, and indane functionalities. The presence of the dual N-H stretching bands above 3300 cm⁻¹, the unique cyclopropyl C-H stretch around 3080 cm⁻¹, and the strong aliphatic C-H absorptions below 3000 cm⁻¹ provide a robust set of diagnostic markers. By understanding these characteristic vibrations and comparing them to simpler, related molecules, researchers can confidently use IR spectroscopy for the structural verification and quality assessment of this complex and promising chemical entity.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Aniline. Retrieved from [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
-
NIST Chemistry WebBook. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]
- Smith, B. C. (1998).
- Stuart, B. H. (2004).
- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623-625.
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Indane. Retrieved from [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 44(5), 505-510.
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- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, cyclopropyl- [webbook.nist.gov]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 8. Indane [webbook.nist.gov]
Reference Standards for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Analysis
Executive Summary & Application Context
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (and its halogenated analogs) is a high-value pharmacophore, primarily utilized in the synthesis of NLRP3 inflammasome inhibitors and next-generation kinase inhibitors. Its structural rigidity—conferred by the fused indane ring—combined with the lipophilic cyclopropyl motif, makes it a critical scaffold for optimizing drug potency and metabolic stability.
For analytical researchers, this compound presents specific challenges:
-
Regioisomerism: Distinguishing the 4-amine from the thermodynamically likely 5- or 6-amine isomers requires precise reference standards.
-
Stability: Primary aromatic amines are susceptible to oxidation (N-oxide formation) and azo-dimerization, necessitating rigorous storage and re-test protocols.
-
Availability: As a specialized intermediate, compendial standards (USP/EP) do not exist. Researchers must choose between Custom Synthesis (CRO) or In-House Qualification .
This guide objectively compares these sourcing strategies and provides a self-validating protocol for qualifying this reference standard to ICH Q7/Q11 requirements.
Comparative Analysis: Sourcing Reference Standards
The following table contrasts the three primary avenues for acquiring reference material for this specific indane-amine intermediate.
Table 1: Reference Standard Sourcing Matrix
| Feature | Option A: Commercial "Research Grade" | Option B: Custom Synthesis (CRO) | Option C: In-House Qualification (Recommended) |
| Purity (Typical) | 95% - 97% | >99.0% | >99.5% (Target) |
| Traceability | Low (Often re-packed) | High (Full Synthetic Route provided) | Absolute (Full History Known) |
| Characterization | Basic (H-NMR, LC-MS only) | Comprehensive (NMR, MS, IR, ROI, KF) | Full Mass Balance (See Protocol below) |
| Cost | Low ($) | High ( | Medium ( |
| Lead Time | 1-2 Weeks | 8-12 Weeks | 3-4 Weeks |
| Risk Factor | High: Risk of isomeric impurities (e.g., 6-cyclopropyl isomer) being unidentified. | Low: But dependent on CRO quality systems. | Lowest: You control the data integrity. |
| Suitability | Early Discovery / R&D | GMP Starting Material Release | GMP / GLP / Late Stage |
Expert Insight: For 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, commercial "catalog" items often lack the 2D-NMR data required to definitively prove the cyclopropyl group is at the C5 position relative to the amine at C4. Option C (In-House Qualification) is the scientifically robust choice for regulatory submissions.
Technical Deep Dive: The Qualification Protocol
To establish an In-House Primary Reference Standard, you must employ a Mass Balance Approach . This method calculates absolute purity by subtracting all non-analyte components from 100%.
The Mass Balance Equation
[1]Where:
- : Organic Impurities (by HPLC-UV/MS)
- : Volatile Impurities (Water by KF + Solvents by GC-HS)
- : Inorganic Residue (Residue on Ignition / ROI)
Experimental Workflow: Qualification of the Standard
The following diagram illustrates the critical path for qualifying the crude intermediate into a Reference Standard.
Figure 1: Workflow for converting crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine into a Qualified Primary Reference Standard.
Critical Quality Attributes (CQAs) & Analytical Methods
When analyzing this specific amine, standard generic methods often fail. Below are the optimized parameters required to validate the standard.
A. Isomeric Purity (The Critical Differentiator)
The coupling reaction to install the cyclopropyl group (often Suzuki or Kumada) can yield regioisomers if the starting indane was not isomerically pure.
-
Method: 2D-NMR (NOESY).
-
Requirement: You must observe a Nuclear Overhauser Effect (NOE) cross-peak between the Cyclopropyl methine proton and the aromatic proton at C6.
-
Self-Validation: If the NOE signal is absent or ambiguous, the material cannot be used as a primary standard.
B. Chromatographic Purity (HPLC)
Indane amines are basic. Standard acidic mobile phases (0.1% Formic Acid) can cause peak tailing, masking impurities.
-
Recommended Column: C18 with High-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.
-
Why: High pH keeps the amine deprotonated (neutral), sharpening the peak shape and resolving the N-oxide impurity which elutes earlier.
C. Stability Monitoring
-
Storage: -20°C, under Argon/Nitrogen.
-
Re-test: Every 12 months.
-
Degradation Marker: Watch for the appearance of the "Azo-dimer" peak at high retention times (RRT ~1.5) in HPLC, which forms upon air exposure.
Analytical Method Validation Workflow
Once the standard is qualified, it is used to validate the analytical method for the drug substance.
Figure 2: Integration of the qualified standard into the ICH Q2(R1) method validation lifecycle.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[4]
-
ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (Applied here for reference standard characterization principles).
-
NLRP3 Inhibitor Context: Sulfonylureas and related compounds and use of same. European Patent Office, EP 3888749 A1. (Describes the use of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine as a key intermediate).
- Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmaceutical analysis. Elsevier.
Sources
Strategic Metabolite Profiling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine: A Comparative Guide to HRMS Platforms
The following guide is a technical comparison designed for DMPK scientists and analytical chemists. It treats 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (referred to herein as 5-CDIA ) as a representative "stress-test" molecule for metabolic profiling due to its structural duality: the metabolic liability of the aminoindane scaffold versus the steric strain of the cyclopropyl moiety.
Executive Summary & Strategic Context
5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (5-CDIA) represents a challenging class of pharmaceutical intermediates and psychoactive scaffolds. Its structure combines an aniline-like primary amine, a fused indane ring, and a cyclopropyl substituent.
For the analytical scientist, this molecule presents a specific "MetID" (Metabolite Identification) paradox:
-
The Aminoindane Core: Prone to extensive Phase I oxidation (benzylic hydroxylation) and Phase II conjugation.
-
The Cyclopropyl Ring: Generally introduced to block metabolism, yet susceptible to specific CYP-mediated radical clock reactions (ring opening) that create isobaric metabolites difficult to distinguish from standard hydroxylations.
This guide objectively compares the two dominant high-resolution mass spectrometry (HRMS) platforms—Orbitrap (Thermo Fisher) and Q-TOF (Sciex/Agilent) —for the specific task of identifying these complex metabolites.
The "MetID" Workflow: A Self-Validating Protocol
To ensure scientific integrity, we utilize a Mass Defect Filtering (MDF) approach. This protocol is self-validating because it relies on the fractional mass of the parent drug to filter out biological matrix noise, ensuring only drug-related ions are triggered for MS/MS.
Experimental Protocol
-
Incubation: 10 µM 5-CDIA incubated with pooled Human Liver Microsomes (HLM) (1 mg/mL protein) + NADPH regenerating system.
-
Timepoints: 0, 15, 60 min.
-
Quench: Ice-cold Acetonitrile (1:3 v/v). Centrifuge at 14,000 x g.
-
Separation: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 mins.
-
Visualization: The Decision Tree
The following diagram outlines the logical flow for assigning metabolite structures, distinguishing between isobaric N-oxides and ring-hydroxylations.
Caption: Logical decision tree for distinguishing isobaric oxidative metabolites using MS/MS fragmentation rules.
Comparative Analysis: Orbitrap vs. Q-TOF
This section compares the Thermo Orbitrap Exploris 480 (representing Trap-based HRMS) and the Sciex ZenoTOF 7600 (representing Beam-type HRMS) for this specific application.
A. The Challenge of Isobaric Resolution
5-CDIA has a monoisotopic mass of approx. 187.1361 Da ([M+H]+).
-
Metabolite A (N-Oxide): +15.9949 Da.
-
Metabolite B (C-Hydroxylation): +15.9949 Da.
-
Metabolite C (Cyclopropyl Ring Opening + Oxidation): +15.9949 Da.
All three are isobaric (Same exact mass). Separation relies on Chromatography and MS/MS Fragmentation .
Comparison Table: Platform Efficacy
| Feature | Orbitrap Exploris 480 (Thermo) | ZenoTOF 7600 (Sciex) | Verdict for 5-CDIA |
| Resolution (FWHM) | Ultra-High (up to 480,000). | High (approx. 40,000 - 50,000). | Orbitrap Wins. Crucial for separating the drug from matrix background with similar mass defects. |
| Acquisition Speed | Moderate (up to 40 Hz). | Very Fast (up to 133 Hz). | Q-TOF Wins. Better for sharp UHPLC peaks (1-2s width) ensuring enough points per peak. |
| Fragmentation | HCD (Higher-energy C-trap Dissociation). Produces rich spectra similar to Triple Quad. | CID (Collision Induced Dissociation) + EAD (Electron Activated Dissociation). | Tie. HCD is excellent for alkyl cleavage (cyclopropyl), but EAD can pinpoint exact hydroxylation sites. |
| Sensitivity (MS/MS) | High (Trap accumulation). | Very High (Zeno trap pulsing). | ZenoTOF Wins. The "Zeno trap" enhances duty cycle, detecting low-level metabolites (e.g., <1% turnover). |
| Workflow | DDA (Data Dependent). "Deep Dig". | SWATH / DIA (Data Independent). "Digital Archive". | Context Dependent. Use DDA for structure elucidation; DIA for retrospective quantitation. |
Expert Insight:
For 5-CDIA , the Orbitrap is superior for definitive structural assignment because the ultra-high resolution confirms the elemental formula of fragments, ruling out sulfur/isotope interferences. However, the ZenoTOF with EAD (Electron Activated Dissociation) is the only tool capable of definitively proving the cyclopropyl ring is intact, as EAD preserves labile rings better than HCD/CID.
Predicted Metabolic Pathway & Data Interpretation
Based on the aminoindane scaffold literature (e.g., N-methyl-2-aminoindane metabolism) and cyclopropyl reactivity, the following metabolites are expected.
Data Summary Table (Simulated)
| Metabolite ID | Transformation | Shift (Da) | Theoretical m/z | Characteristic Fragment (Diagnostic) |
| Parent (5-CDIA) | None | 0.0000 | 188.1434 | 147.08 (Loss of Cyclopropyl C3H5) |
| M1 | N-Oxidation | +15.9949 | 204.1383 | 188.14 (Loss of O), 147.08 |
| M2 | Benzylic Hydroxylation (C1/C3) | +15.9949 | 204.1383 | 186.12 (H2O loss), 145.06 |
| M3 | Aromatic Hydroxylation | +15.9949 | 204.1383 | 189.11 (Retains O after fragmentation) |
| M4 | Glucuronidation (N-linked) | +176.0321 | 364.1755 | 188.14 (Neutral loss of 176) |
Pathway Visualization
The diagram below illustrates the divergence between stable metabolic clearance (Glucuronidation) and potential bioactivation (N-oxidation/Ring opening).
Caption: Predicted metabolic map of 5-CDIA showing Phase I oxidation and Phase II conjugation pathways.
References
-
Metabolism of Aminoindanes
- Title: Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC–HRMS.
- Source: Journal of Analytical Toxicology (2021).
-
URL:[Link]
-
Cyclopropyl Stability in Drugs
- Title: Metabolism of cyclopropyl groups - Hypha Discovery.
- Source: Hypha Discovery Blogs (2021).
-
URL:[Link]
-
LC-MS/MS Fragmentation of Amines
- Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identific
- Source: MDPI Molecules (2023).
-
URL:[Link]
-
HRMS Workflow (Orbitrap)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and utilize. The proper disposal of these materials is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.
The procedures outlined herein are designed to create a self-validating system of safety, ensuring that each step logically follows from a comprehensive hazard assessment. While this guide is thorough, it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before handling and to follow your institution's established Environmental Health & Safety (EH&S) protocols.
Hazard Assessment: Understanding the Compound
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a substituted aromatic amine. While a specific, comprehensive toxicological profile may not be readily available, its structural class provides critical insights into its potential hazards. Aromatic amines as a class are known for potential toxicity, and related compounds exhibit a range of hazards.
| Hazard Category | Inferred Risk for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine | Rationale and Causality |
| Toxicity | Assumed to be Harmful/Toxic. Treat as hazardous waste. | Aromatic amines can be toxic and may be absorbed through the skin[1]. Related compounds like cyclopropylamine are harmful if swallowed, inhaled, or absorbed through the skin[2][3]. |
| Corrosivity | Potential for Skin and Eye Damage. | The amine functional group can be basic and corrosive. Compounds like cyclopropylamine can cause severe skin burns and eye damage[2][3]. |
| Reactivity | Incompatible with Acids and Strong Oxidizers. | Amines are basic and will react exothermically with acids. They are also incompatible with strong oxidizing agents[4][5]. |
| Environmental | Potential for Environmental Harm. | Aromatic amines can be toxic to aquatic life and cause long-term ecological damage if released into the environment[1]. Waste should never be disposed of down the drain[3][6]. |
This initial assessment mandates that all waste streams containing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine be treated as regulated hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[7].
Personal Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, stringent personal protection is non-negotiable when handling waste containing this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Aromatic amines can be corrosive and cause severe eye damage[8][9].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact[10]. Dispose of contaminated gloves as hazardous waste[11].
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All waste handling and consolidation should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols[11][12].
Disposal Workflow: A Step-by-Step Protocol
The following protocol details the process from the point of waste generation to its final removal by a licensed disposal vendor. This workflow is designed to comply with EPA and OSHA standards.
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Identify Waste Streams: Determine all waste types that will be generated (e.g., pure compound, solutions in organic solvents, aqueous solutions, contaminated labware).
-
Dedicate Waste Containers: Establish separate, clearly labeled waste containers for each distinct waste stream.
-
Crucial Incompatibilities: At a minimum, waste containing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine must be kept separate from:
The principle of causality here is to prevent violent exothermic reactions, the release of toxic gases, or polymerization. Mixing incompatible waste streams is a primary cause of laboratory incidents.
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use containers made of a material compatible with the waste. For organic solutions containing the amine, a high-density polyethylene (HDPE) or glass bottle is typically appropriate[12][13]. Ensure the container is in good condition, free of leaks or external residue[13].
-
Maintain a Closed System: The waste container must have a tightly fitting screw-top cap[12][13]. It must be kept closed at all times except when waste is actively being added[14]. Leaving a funnel in the container is a common and serious violation.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion[13].
Accurate labeling is a regulatory requirement and is vital for the safety of all personnel.
-
Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EH&S department[13][15].
-
Required Information: The label must be completely filled out and include:
-
The full, unabbreviated chemical name: "5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine" and any solvents present[14].
-
The approximate concentrations or percentages of all components[14].
-
An indication of the hazards (e.g., Toxic, Corrosive)[15][16].
-
The accumulation start date (the date the first waste was added).
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste[14][17].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.
-
Segregated Storage: Store the SAA container segregated from incompatible materials, following the same rules as in Step 1.
-
Volume and Time Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[17]. Once a container is full, it must be moved to the central accumulation area or picked up by EH&S within three days[14].
-
Initiate Pickup: When the waste container is 90% full or the experiment is complete, arrange for disposal through your institution's EH&S department. Follow their specific procedures for requesting a chemical waste pickup.
-
Documentation: Ensure all associated paperwork is completed accurately. The "cradle-to-grave" principle of RCRA means the generator is responsible for the waste until its final, safe disposal[7].
Spill Management Protocol
Accidents can happen. Being prepared is essential.
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area.
-
Assess the Spill: For a small, manageable spill (as defined by your institution's policy), and only if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup:
-
Wear the appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on an undiluted amine.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material and any contaminated items (including gloves) into a designated, compatible container for hazardous waste.
-
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine" and dispose of it following the protocol above. All materials used to clean a spill are considered hazardous waste[13].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine waste in a laboratory setting.
Caption: Disposal Decision Workflow
References
-
Chemical Waste Disposal Guidelines. 18
-
How to Properly Manage Hazardous Waste Under EPA Regulations. 19
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. 20
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. 21
-
Chemistry Lab Waste Disposal - Environmental Marketing Services. 22
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. 23
-
Laboratory Waste Management: The New Regulations. 24
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. 25
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. 26
-
Proper Handling of Hazardous Waste Guide - EPA. 27
-
SAFETY DATA SHEET - Fisher Scientific (Cyclopropylamine). 28
-
RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. 29
-
Safety Data Sheet - Angene Chemical ((R)-2,3-Dihydro-1H-inden-1-amine hydrochloride). 30
-
Safety Data Sheet - CDN Isotopes. 31
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. 32
-
CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. 33
-
Cyclopropylamine - Santa Cruz Biotechnology. 34
-
SAFETY DATA SHEET - Fisher Scientific (5-Cyclopropyl-1,2,4-oxadiazol-3-amine). 35
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry | University of Toronto. 36
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Cyclopropylamine). 37
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. 38
-
Safety Data Sheet - Angene Chemical (Cyclopropyltributylstannane). 39
-
safety data sheet - Enamine. 40
-
SAFETY DATA SHEET - afl. 41
-
SDS US. 42
-
SAFETY DATA SHEET - TCI Chemicals. 43
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
